molecular formula C7H8FNO2S B1344129 3-Fluoro-4-(methylsulfonyl)aniline CAS No. 252561-34-5

3-Fluoro-4-(methylsulfonyl)aniline

Cat. No.: B1344129
CAS No.: 252561-34-5
M. Wt: 189.21 g/mol
InChI Key: WSARYNAINPBAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(methylsulfonyl)aniline is a useful research compound. Its molecular formula is C7H8FNO2S and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSARYNAINPBAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624677
Record name 3-Fluoro-4-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252561-34-5
Record name 3-Fluoro-4-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)aniline (CAS: 252561-34-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3-Fluoro-4-(methylsulfonyl)aniline. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Note: The CAS number 202996-83-2 initially provided is likely incorrect; the widely recognized CAS number for this compound is 252561-34-5, which is used throughout this guide.

Core Physicochemical Properties

This compound is a fluorinated aromatic amine containing a methylsulfonyl group. These structural features are of significant interest in medicinal chemistry, often contributing to improved metabolic stability and target-specific interactions. The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 252561-34-5[1][2]
Molecular Formula C₇H₈FNO₂S[2]
Molecular Weight 189.21 g/mol [2]
Physical Form Solid
Melting Point 117-118.4 °C[3]
Boiling Point Predicted: 376.4°C at 760 mmHg[4]
pKa Predicted: ~4.0[5]
Solubility Qualitative: Soluble in polar organic solvents like methanol. Expected to have limited solubility in non-polar solvents.[6]
Purity Typically ≥95%[3]
Storage 4°C, protect from light

Synthesis and Purification

Proposed Synthesis Workflow

The synthesis can be logically broken down into two main stages: the formation of the nitro-precursor and its subsequent reduction to the target aniline.

G Proposed Synthesis Workflow for this compound A Starting Material (e.g., 2-Fluoro-1-(methylsulfonyl)benzene) B Nitration (e.g., HNO₃/H₂SO₄) A->B C Nitro-Precursor (1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene) B->C D Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) C->D E Crude Product (this compound) D->E F Purification (e.g., Recrystallization or Column Chromatography) E->F G Final Product (Pure this compound) F->G

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Reduction of Nitro-Precursor (Adapted from similar syntheses)

This protocol is based on the common method of reducing an aromatic nitro group to an amine using iron in the presence of an acid catalyst.

Materials:

  • 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (1 equivalent)

  • Iron powder (Fe) (3-5 equivalents)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (catalytic amount)

  • Ethanol

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene in a mixture of ethanol and water.

  • Addition of Reagents: Add iron powder and a catalytic amount of ammonium chloride or hydrochloric acid to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound.

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from a higher proportion of A to a higher proportion of B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum would provide information on the aromatic and methyl protons.

  • ¹³C NMR: The carbon NMR spectrum would show the number of unique carbon environments.

  • FT-IR: The infrared spectrum would show characteristic peaks for the N-H stretches of the amine, S=O stretches of the sulfone, and C-F and aromatic C-H bonds.

  • Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound.

Biological Significance and Applications in Drug Development

The 4-(methylsulfonyl)aniline scaffold is a well-known pharmacophore, particularly in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[3][7] The fluorine atom is often incorporated into drug candidates to enhance metabolic stability and binding affinity.[8]

Potential Role as a COX-2 Inhibitor

COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[9] The methylsulfonyl group is a key feature of several selective COX-2 inhibitors, where it is thought to bind to a specific sub-pocket in the COX-2 active site.

COX-2 Signaling Pathway

The diagram below illustrates the role of COX-2 in the inflammatory signaling pathway and the potential point of intervention for an inhibitor like this compound.

G COX-2 Signaling Pathway and Inhibition cluster_0 Cell Membrane Cell_Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->COX2 inhibits

Caption: The role of COX-2 in prostaglandin synthesis and its potential inhibition.

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery, particularly in the search for new anti-inflammatory agents. Its physicochemical properties, characterized by the presence of a fluorine atom and a methylsulfonyl group, make it an attractive scaffold for the design of selective COX-2 inhibitors. While detailed biological studies on this specific compound are limited in the public domain, its structural similarity to known bioactive molecules suggests significant potential for further investigation. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to work with this compound in a safe and efficient manner.

References

An In-depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)aniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-Fluoro-4-(methylsulfonyl)aniline. It details experimental protocols for its synthesis, purification, and analysis, and explores its critical role as a building block in the development of targeted therapeutics, particularly in the context of kinase inhibitors. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development setting.

Physical and Chemical Properties

This compound is a substituted aniline derivative of significant interest in medicinal chemistry. The presence of a fluorine atom and a methylsulfonyl group imparts unique electronic properties and metabolic stability to the molecule, making it a valuable scaffold in drug design.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₈FNO₂SN/A
Molecular Weight 189.21 g/mol N/A
Appearance Solid[1]
Melting Point 99.00°C - 101.00°C[2]
Boiling Point (Predicted) 409.0 ± 45.0 °C[2]
Density (Predicted) 1.374 ± 0.06 g/cm³[2]
pKa (Predicted) 2.72 ± 0.10[2]
Storage Temperature 4°C, protect from light[1]

Experimental Protocols

The following sections provide detailed representative methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established synthetic routes for analogous compounds.

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process: the synthesis of the thioether precursor, 3-fluoro-4-(methylthio)aniline, followed by its oxidation to the desired sulfone.

Step 1: Synthesis of 3-Fluoro-4-(methylthio)aniline

This step can be achieved via a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group, a common strategy for preparing substituted anilines[3].

  • Reaction: 1,2-Difluoro-4-nitrobenzene is reacted with sodium thiomethoxide to introduce the methylthio group. The resulting nitro compound is then reduced to the corresponding aniline.

  • Materials:

    • 1,2-Difluoro-4-nitrobenzene

    • Sodium thiomethoxide

    • Methanol

    • Iron powder

    • Ammonium chloride

    • Ethanol

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene in methanol.

    • Add a solution of sodium thiomethoxide in methanol dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the methanol under reduced pressure.

    • To the residue, add a mixture of ethanol and water, followed by iron powder and ammonium chloride.

    • Heat the mixture to reflux (approximately 80-85 °C) for 1-2 hours[4].

    • After cooling, filter the reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoro-4-(methylthio)aniline.

Step 2: Oxidation of 3-Fluoro-4-(methylthio)aniline to this compound

The oxidation of the thioether to the sulfone can be accomplished using various oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice[5].

  • Reaction: The synthesized 3-fluoro-4-(methylthio)aniline is oxidized to this compound using hydrogen peroxide.

  • Materials:

    • 3-Fluoro-4-(methylthio)aniline

    • Hydrogen peroxide (30% aqueous solution)

    • Glacial acetic acid

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 3-fluoro-4-(methylthio)aniline in glacial acetic acid in a round-bottom flask.

    • Add 30% hydrogen peroxide dropwise to the solution, maintaining the temperature below 30°C with an ice bath.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

    • Pour the reaction mixture into water and extract with dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution until neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Analytical Methods

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons of the sulfonyl group. The aromatic region will display complex splitting patterns due to coupling between the protons and the fluorine atom.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the S=O stretching of the sulfone group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), and C-F stretching (around 1000-1400 cm⁻¹).

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (189.21 g/mol ). The fragmentation pattern will be influenced by the presence of the aniline, fluoro, and methylsulfonyl groups.

Role in Drug Development: A Key Intermediate for the BRAF Inhibitor Dabrafenib

This compound is a critical building block in the synthesis of Dabrafenib (GSK2118436), a potent and selective inhibitor of the BRAF kinase[2][6]. Dabrafenib is an FDA-approved targeted therapy for the treatment of various cancers harboring BRAF V600 mutations, most notably metastatic melanoma[7][8].

The BRAF protein is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival[9]. Mutations in the BRAF gene can lead to constitutive activation of this pathway, driving uncontrolled cell growth and tumor formation[10]. Dabrafenib functions by binding to the ATP-binding site of the mutated BRAF kinase, thereby inhibiting its activity and blocking downstream signaling.

The synthesis of Dabrafenib involves the coupling of this compound with other complex heterocyclic intermediates. The specific structural features of this compound are crucial for the overall shape, electronic properties, and binding affinity of the final drug molecule to its target kinase.

Mandatory Visualizations

Synthetic Pathway of this compound

G Synthetic Pathway of this compound cluster_0 Step 1: Synthesis of Thioether Precursor cluster_1 Step 2: Oxidation to Sulfone 1_2_Difluoro_4_nitrobenzene 1,2-Difluoro-4-nitrobenzene 3_Fluoro_4_methylthio_nitrobenzene 3-Fluoro-4-(methylthio)nitrobenzene 1_2_Difluoro_4_nitrobenzene->3_Fluoro_4_methylthio_nitrobenzene Nucleophilic Aromatic Substitution Sodium_thiomethoxide Sodium thiomethoxide 3_Fluoro_4_methylthio_aniline 3-Fluoro-4-(methylthio)aniline 3_Fluoro_4_methylthio_nitrobenzene->3_Fluoro_4_methylthio_aniline Nitro Group Reduction Reduction Reduction (Fe/NH4Cl) 3_Fluoro_4_methylthio_aniline_2 3-Fluoro-4-(methylthio)aniline 3_Fluoro_4_methylsulfonyl_aniline This compound 3_Fluoro_4_methylthio_aniline_2->3_Fluoro_4_methylsulfonyl_aniline Oxidation of Thioether Oxidation Oxidation (H2O2)

Caption: A representative two-step synthesis of this compound.

Role in Dabrafenib Synthesis and MAPK/ERK Pathway Inhibition

G Role in Dabrafenib Synthesis and MAPK/ERK Pathway Inhibition cluster_synthesis Dabrafenib Synthesis cluster_pathway MAPK/ERK Signaling Pathway Target_Molecule This compound Dabrafenib Dabrafenib (BRAF Inhibitor) Target_Molecule->Dabrafenib Coupling Reactions Other_Intermediates Other Intermediates Other_Intermediates->Dabrafenib BRAF BRAF (V600E Mutant) Dabrafenib->BRAF Inhibits Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation

Caption: Synthesis of Dabrafenib and its inhibitory action on the MAPK/ERK pathway.

References

3-Fluoro-4-(methylsulfonyl)aniline structural formula and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)aniline

This technical guide provides a comprehensive overview of the structural formula, nomenclature, physicochemical properties, and synthetic considerations for this compound. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Structural Formula and Nomenclature

This compound is an aromatic organic compound featuring an aniline ring substituted with a fluorine atom and a methylsulfonyl group.

Structural Formula:

  • 2D Structure: 2D Structure of this compound (Note: A placeholder image is used. A chemical drawing software would be used to generate the actual structure.)

  • SMILES: CS(=O)(=O)c1ccc(N)c(F)c1

Nomenclature:

IdentifierValue
IUPAC Name This compound
CAS Number 252561-34-5
Molecular Formula C₇H₈FNO₂S
Molecular Weight 189.21 g/mol
InChI Key WSARYNAINPBAEY-UHFFFAOYSA-N
Synonyms 3-fluoro-4-(methylsulfonyl)benzenamine

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that much of the publicly available data is predicted through computational models.

PropertyValueSource
Physical Form Solid
Boiling Point 409.0 ± 45.0 °C (Predicted)
Density 1.374 ± 0.06 g/cm³ (Predicted)
pKa 2.72 ± 0.10 (Predicted)
Storage Temperature 4°C, protect from light

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A general two-step approach is proposed:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 1,2-difluoro-4-nitrobenzene with sodium methanesulfinate to introduce the methylsulfonyl group.

  • Nitro Group Reduction: Reduction of the resulting 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene to the target aniline.

General Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene

  • To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium methanesulfinate (1.1 equivalents).

  • Heat the reaction mixture at a temperature range of 80-120°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene.

Step 2: Synthesis of this compound

  • Dissolve the 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene (1 equivalent) from the previous step in a suitable solvent mixture, such as ethanol and water.

  • Add a reducing agent. A common method is the use of iron powder (Fe) and an acid catalyst like ammonium chloride (NH₄Cl) or hydrochloric acid (HCl).[1]

  • Heat the reaction mixture to reflux (typically 70-90°C).

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the organic solvent.

  • Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the final product, this compound, via column chromatography or recrystallization.

Spectroscopic Data (Expected)

Experimental spectroscopic data for this compound is not widely published. The following sections describe the expected spectral characteristics based on the compound's structure.

¹H NMR Spectroscopy:

  • Aromatic Region (approx. 6.5-8.0 ppm): Three signals corresponding to the three protons on the aromatic ring. The proton ortho to the amino group and meta to the fluorine will likely appear as a doublet. The proton meta to the amino group and ortho to the fluorine will show coupling to the fluorine atom (doublet of doublets). The proton between the sulfonyl and fluoro groups will also exhibit complex coupling.

  • Amino Group (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, the chemical shift of which is dependent on the solvent and concentration.

  • Methyl Group (-SO₂CH₃): A sharp singlet around 3.0-3.3 ppm.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. Other carbons will also show smaller two- and three-bond couplings to fluorine. The carbon attached to the sulfonyl group will be shifted downfield.

  • Methyl Carbon: A single peak for the methyl carbon of the sulfonyl group, expected around 40-45 ppm.

FT-IR Spectroscopy:

  • N-H Stretching: Two characteristic sharp peaks for the primary amine in the range of 3300-3500 cm⁻¹.

  • S=O Stretching: Two strong absorption bands corresponding to the symmetric and asymmetric stretching of the sulfone group, typically found around 1150 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-F Stretching: A strong band in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The mass spectrum run under electron ionization (EI) would be expected to show a molecular ion peak at m/z = 189.

  • Fragmentation Pattern: Common fragmentation pathways for aromatic sulfones may include the loss of the methyl group (•CH₃) to give a fragment at m/z = 174, or the loss of sulfur dioxide (SO₂) to yield a fragment at m/z = 125.

Applications in Research and Drug Development

Substituted anilines are crucial building blocks in medicinal chemistry. While specific biological activities for this compound are not extensively documented, its structural motifs are present in various pharmacologically active compounds.

  • Pharmaceutical Intermediate: The molecule serves as a versatile intermediate for the synthesis of more complex molecules.[2] The aniline group provides a reactive handle for amide bond formation, diazotization, or nucleophilic substitution reactions.

  • Scaffold in Drug Design: The methylsulfonyl group is a key pharmacophore in many drugs, notably as a feature in COX-2 selective inhibitors.[2] The fluorine atom can be used to modulate the electronic properties and metabolic stability of a potential drug candidate.[2] This makes this compound a valuable starting material for creating libraries of compounds for screening in drug discovery programs.[2]

Workflow and Pathway Diagrams

The following diagram illustrates a generalized workflow for the synthesis of this compound as described in the experimental protocols section.

Synthesis_Workflow Start Starting Materials (1,2-Difluoro-4-nitrobenzene, Sodium Methanesulfinate) SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Workup_Purification1 Workup & Purification 1 (Extraction, Chromatography) SNAr->Workup_Purification1 Intermediate Intermediate: 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene Reduction Nitro Group Reduction (e.g., Fe/NH4Cl) Intermediate->Reduction Workup_Purification2 Workup & Purification 2 (Filtration, Extraction, Chromatography) Reduction->Workup_Purification2 Workup_Purification1->Intermediate Final_Product Final Product: This compound Workup_Purification2->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

References

Spectroscopic Data of 3-Fluoro-4-(methylsulfonyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Fluoro-4-(methylsulfonyl)aniline, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in the characterization of this and similar molecules. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, identification, and quality control of novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and computational models.

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.8 - 8.0Doublet of doublets (dd)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz
H-57.2 - 7.4Triplet (t)J(H-H) ≈ 8-9 Hz
H-66.8 - 7.0Doublet of doublets (dd)J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-5 Hz
-NH₂4.0 - 5.0Broad singlet (br s)-
-SO₂CH₃3.0 - 3.2Singlet (s)-
Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (C-NH₂)145 - 150 (doublet, J(C-F) ≈ 10-15 Hz)
C-2115 - 120 (doublet, J(C-F) ≈ 2-5 Hz)
C-3 (C-F)158 - 162 (doublet, J(C-F) ≈ 240-250 Hz)
C-4 (C-SO₂)130 - 135
C-5125 - 130
C-6110 - 115 (doublet, J(C-F) ≈ 20-25 Hz)
-SO₂CH₃40 - 45
Predicted ¹⁹F NMR Spectral Data (Solvent: CDCl₃, Reference: CFCl₃ at 0 ppm)
Fluorine AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
C3-F-110 to -120Multiplet
Predicted Infrared (IR) Absorption Data (Sample Preparation: KBr Pellet or Thin Film)
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, two bands
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-H Stretch (methyl)2850 - 2960Weak
C=C Stretch (aromatic)1580 - 1620Medium to Strong
N-H Bend (amine)1550 - 1650Medium
S=O Stretch (sulfonyl)1300 - 1350 and 1150 - 1180Strong, two bands
C-F Stretch1100 - 1250Strong
C-N Stretch1250 - 1350Medium
C-S Stretch650 - 750Medium to Weak
Predicted Mass Spectrometry (MS) Data (Ionization Mode: Electron Ionization, EI)
m/zPredicted IdentityNotes
189[M]⁺Molecular ion
174[M - NH]⁺Loss of imine radical
110[M - SO₂CH₃]⁺Loss of methylsulfonyl radical
95[C₆H₄F]⁺Fluorophenyl cation
79[SO₂CH₃]⁺Methylsulfonyl cation

Experimental Protocols

The following sections provide generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation [1][2]

  • Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. If necessary, use a vortex mixer.

  • Ensure the final sample height in the tube is optimal for the spectrometer, typically around 4-5 cm.[1]

2.1.2. ¹H NMR Acquisition [3][4]

  • Insert the sample tube into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity.

  • Set the appropriate acquisition parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Spectral Width: Typically -2 to 12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • Acquire the Free Induction Decay (FID).

  • Process the data by applying Fourier transformation, phasing, baseline correction, and referencing to TMS or the residual solvent peak.

2.1.3. ¹³C NMR Acquisition [5][6]

  • Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.

  • Set the appropriate acquisition parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).[5]

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Spectral Width: Typically 0 to 220 ppm.[5]

    • Relaxation Delay: 2-5 seconds.

  • Acquire and process the data similarly to the ¹H NMR spectrum, referencing to the deuterated solvent peak.

2.1.4. ¹⁹F NMR Acquisition

  • Follow the same sample preparation and instrument setup as for other NMR experiments.

  • Tune the NMR probe to the fluorine frequency.

  • Set the appropriate acquisition parameters, noting that ¹⁹F NMR often requires a wider spectral width than ¹H NMR.

  • Acquire and process the data, referencing to an appropriate fluorine standard (e.g., CFCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy[7][8]

2.2.1. Thin Solid Film Method [7]

  • Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the background spectrum (of the clean, empty sample compartment).

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)[9][10]

2.3.1. Electron Ionization (EI) Mass Spectrometry [8][9][10]

  • Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Heat the probe to volatilize the sample into the ion source.

  • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]

  • The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound is not widely published, this technical guide provides a robust set of predicted data and standardized protocols to aid researchers in its synthesis and characterization. The provided information serves as a baseline for spectral interpretation and a practical guide for laboratory work, ultimately supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

Navigating the Spectral Landscape of 3-Fluoro-4-(methylsulfonyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-4-(methylsulfonyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the expected spectral characteristics of this compound, crucial for its identification and characterization in complex chemical syntheses.

Due to the limited availability of publicly accessible experimental NMR data for this compound, this guide presents predicted spectral data derived from established principles of NMR spectroscopy and analysis of structurally analogous compounds. These predictions serve as a robust reference for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be characterized by distinct signals in the aromatic region, a broad signal for the amine protons, and a sharp singlet for the methylsulfonyl group. The electron-withdrawing nature of the methylsulfonyl group and the fluorine atom significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-2~6.8 - 7.0Doublet of doublets (dd)³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-31H
H-5~7.8 - 8.0Doublet (d)³J(H-H) ≈ 8-91H
H-6~6.6 - 6.8Doublet of doublets (dd)³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-51H
-NH₂~4.0 - 5.0Broad singlet (br s)-2H
-SO₂CH₃~3.1 - 3.3Singlet (s)-3H

Note: Predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Actual values may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide key insights into the carbon framework of the molecule. The carbon atoms directly attached to the fluorine and the methylsulfonyl group, as well as the carbon bearing the amino group, are expected to show characteristic chemical shifts. The carbon-fluorine coupling will also be a notable feature.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1 (C-NH₂)~145 - 148~2-4
C-2~115 - 118~20-25
C-3 (C-F)~158 - 162 (doublet)¹J(C-F) ≈ 240-250
C-4 (C-SO₂)~125 - 128~5-8
C-5~128 - 131~3-5
C-6~110 - 113~2-4
-SO₂C H₃~44 - 46-

Note: Predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignment correlation.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

1. Sample Preparation:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak that can be used for referencing. Deuterated chloroform (CDCl₃) could also be used, though the amine protons may exchange or be very broad.

  • Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for resolving the complex splitting patterns in the aromatic region.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-200 ppm.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Logical Workflow for Spectral Analysis

The interpretation of the NMR spectra for this compound follows a logical progression from initial data acquisition to final structure confirmation.

G A Sample Preparation B NMR Data Acquisition (1H, 13C, and potentially 2D NMR) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) C->D E 13C NMR Analysis (Chemical Shift, C-F Coupling) C->E F Structural Elucidation (Correlation of 1H and 13C data) D->F E->F G Structure Confirmation F->G

Caption: Workflow for the NMR spectral analysis of this compound.

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectra of this compound. The provided data and protocols are intended to aid researchers in the successful identification and characterization of this important chemical entity.

In-Depth Technical Guide: 3-Fluoro-4-(methylsulfonyl)aniline Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 3-Fluoro-4-(methylsulfonyl)aniline (CAS No. 252561-34-5). The information is compiled from various safety data sheets and standardized experimental protocols to ensure a high level of technical detail and accuracy for professionals in research and development.

Chemical Identification and Properties

Identifier Value
Chemical Name This compound
Synonyms 3-fluoro-4-(methylsulfonyl)benzenamine
CAS Number 252561-34-5[1][2]
Molecular Formula C7H8FNO2S[3]
Molecular Weight 189.21 g/mol [3]
Physical Form Solid[3]
Purity Typically ≥95%[3]
Storage Conditions Store at 4°C, protected from light.[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard Class Hazard Category GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4GHS07 (Harmful)WarningH302: Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 2GHS07 (Harmful)WarningH315: Causes skin irritation.[3]
Serious Eye Damage/Eye IrritationCategory 2GHS07 (Harmful)WarningH319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3GHS07 (Harmful)WarningH335: May cause respiratory irritation.[3]

GHS Hazard Communication Flow

GHS_Hazard_Flow cluster_classification Hazard Classification cluster_communication Hazard Communication H302 Acute Toxicity, Oral (Cat. 4) H302: Harmful if swallowed Pictogram GHS07: Exclamation Mark H302->Pictogram H315 Skin Irritation (Cat. 2) H315: Causes skin irritation H315->Pictogram H319 Eye Irritation (Cat. 2) H319: Causes serious eye irritation H319->Pictogram H335 STOT - SE (Respiratory) (Cat. 3) H335: May cause respiratory irritation H335->Pictogram SignalWord Signal Word: Warning Pictogram->SignalWord

Caption: GHS Hazard Classification and Communication Elements.

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and ensure laboratory safety.

Safe Handling Workflow

Handling_Workflow Start Start: Handling 3-Fluoro-4- (methylsulfonyl)aniline RiskAssessment Conduct Risk Assessment Start->RiskAssessment EngineeringControls Use Engineering Controls (Fume Hood) RiskAssessment->EngineeringControls PPE Wear Appropriate PPE EngineeringControls->PPE Handling Handle Substance PPE->Handling Storage Store Properly Handling->Storage WasteDisposal Dispose of Waste Handling->WasteDisposal End End Storage->End WasteDisposal->End

Caption: Workflow for Safely Handling the Chemical.

Personal Protective Equipment (PPE) Recommendations
Protection Type Specification
Eye/Face Protection Wear chemical safety goggles or a face shield.[4]
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Dispose of contaminated gloves after use.[4]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]
Body Protection Wear appropriate protective clothing to prevent skin exposure.

Emergency Procedures

Exposure Route First Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards : Emits toxic fumes under fire conditions.

  • Protective Equipment : Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions : Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

  • Environmental Precautions : Do not let the product enter drains.[4]

  • Containment and Cleaning : Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Experimental Protocols for Safety Evaluation

The hazard classifications are determined through standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Test Principle : A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit).

  • Procedure :

    • The substance is applied to a small area of shaved skin.

    • The treated area is covered with a gauze patch and semi-occlusive dressing.

    • The exposure duration is typically 4 hours.

  • Observation : The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Evaluation : The severity of skin reactions is scored and used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

  • Test Principle : A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.

  • Procedure :

    • The test substance is instilled into the conjunctival sac of one eye.

    • The eyelids are gently held together for about one second to prevent loss of the material.

  • Observation : The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals (1, 24, 48, and 72 hours after application).

  • Evaluation : The severity of ocular lesions is scored to determine the irritation or corrosive potential of the substance.

Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)

These methods are used to determine the acute oral toxicity of a substance and have largely replaced the older OECD Guideline 401. They are designed to use fewer animals.

  • Test Principle : A single dose of the substance is administered orally to a group of experimental animals (typically rats or mice).

  • Procedure :

    • The substance is administered by gavage.

    • Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Evaluation : The results are used to estimate the LD50 (the dose that is lethal to 50% of the test animals) and to classify the substance for acute oral toxicity.

Stability and Reactivity

  • Reactivity : No data available.

  • Chemical Stability : Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions : No data available.

  • Conditions to Avoid : Incompatible products.

  • Incompatible Materials : Strong oxidizing agents.

  • Hazardous Decomposition Products : No data available under normal use.

This technical guide is intended to provide detailed safety and handling information for this compound. It is crucial for all laboratory personnel to be familiar with this information and to adhere to all institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet (SDS) for the specific product you are using.

References

The Strategic Incorporation of Fluorinated Anilines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated anilines emerging as particularly valuable building blocks. The unique physicochemical properties imparted by the fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, leading to enhanced efficacy, metabolic stability, and target selectivity. This in-depth technical guide explores the multifaceted role of fluorinated anilines in drug discovery, providing a comprehensive overview of their synthesis, key physicochemical properties, and impact on biological activity, illustrated with examples of FDA-approved drugs.

The Physicochemical Impact of Fluorination on Anilines

The introduction of a fluorine atom onto an aniline ring significantly alters its electronic and physical properties. These modifications are pivotal in fine-tuning the characteristics of a drug molecule for optimal therapeutic performance.

Modulation of pKa

Fluorine is a highly electronegative atom, and its presence on the aniline ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity. The pKa of aniline is approximately 4.6, while the pKa of 4-fluoroaniline is slightly lower at around 4.65.[1] While this change is modest, the position of the fluorine atom can have a more pronounced impact. For instance, ortho-fluoroaniline has a pKa of 4.99. The ability to finely tune the basicity of the aniline moiety is crucial in drug design, as it can influence drug-receptor interactions, solubility, and oral absorption.

Impact on Lipophilicity

Lipophilicity, often expressed as logP, is a critical parameter in drug discovery, affecting absorption, distribution, metabolism, and excretion (ADME). The effect of fluorine on lipophilicity is context-dependent. While the substitution of a hydrogen atom with a fluorine atom on an aromatic ring generally increases lipophilicity, the overall impact on the molecule can be more complex. The introduction of a fluorinated aniline can modulate the lipophilicity of a drug candidate to achieve the desired balance for membrane permeability and solubility.

Synthesis of Fluorinated Anilines

Several synthetic routes are employed for the preparation of fluorinated anilines, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis.

Reduction of Fluoronitrobenzenes

A common and efficient method for the synthesis of fluorinated anilines is the reduction of the corresponding fluoronitrobenzene precursor.[2][3] This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a widely used approach.

Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene

Materials:

  • 4-Fluoronitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 4-fluoro-1-nitrobenzene (2.00 mmol) in methanol (10 mL), add 10% Pd/C (21 mg, 0.020 mmol).[4]

  • Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solid catalyst and wash it with dichloromethane (25 mL).[4]

  • Combine the filtrate and the DCM washing and concentrate under reduced pressure to yield 4-fluoroaniline.[4]

Halex Reaction

The Halogen Exchange (Halex) reaction is another important method for introducing fluorine into an aromatic ring.[5][6] This nucleophilic aromatic substitution involves the displacement of a chlorine or bromine atom with a fluoride ion, typically from a source like potassium fluoride. The reaction is often facilitated by the presence of electron-withdrawing groups on the aromatic ring.[5][6]

Experimental Protocol: Halex Reaction for the Synthesis of a Difluoroaniline Precursor

While a direct protocol for 4-fluoroaniline via the Halex reaction is less common due to the starting material, the principle is illustrated by the synthesis of precursors to other fluorinated anilines. For example, 2,4-difluoroaniline can be obtained from 2,4-dichloronitrobenzene after a Halex reaction and subsequent reduction.[5]

Fluorinated Anilines in FDA-Approved Drugs

The successful application of fluorinated anilines in drug design is exemplified by several FDA-approved therapeutics. This section will focus on three prominent examples: Celecoxib, Ceritinib, and Eliglustat.

Case Study 1: Celecoxib

Drug Class: Nonsteroidal Anti-Inflammatory Drug (NSAID), selective COX-2 inhibitor.

Role of Fluorinated Aniline Moiety: The 4-fluoroaniline-derived sulfonamide group in Celecoxib is crucial for its selective binding to the cyclooxygenase-2 (COX-2) enzyme.

Biological Activity and Mechanism of Action

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[7][8][9] It exhibits significantly less activity against the COX-1 enzyme, which is involved in protecting the stomach lining, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[7]

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Quantitative Data
ParameterValueReference
IC₅₀ for COX-2 40 nM[10][11]
IC₅₀ for COX-1 15 µM[11]
Bioavailability Not determined[12]
Time to Peak Plasma Concentration ~3 hours[13][14][15]
Plasma Protein Binding 97%[13]
Elimination Half-life ~11.2 hours[16]
Experimental Protocols

Synthesis of Celecoxib (Representative Steps):

A common synthetic route involves the condensation of a fluorinated β-diketone with a sulfonamide-containing hydrazine.

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

Procedure:

  • A solution of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione is prepared in ethanol.[17]

  • 4-Hydrazinobenzenesulfonamide hydrochloride is added to the solution.[17]

  • The mixture is heated to reflux for several hours.[18]

  • After cooling, the product, Celecoxib, is isolated and purified, often by recrystallization.[18]

COX-2 Enzymatic Assay Protocol:

Objective: To determine the inhibitory concentration (IC₅₀) of a compound against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (e.g., Celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

Procedure:

  • Pre-incubate the COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in an appropriate buffer.[18]

  • Initiate the enzymatic reaction by adding arachidonic acid.[18]

  • Allow the reaction to proceed for a defined time at a controlled temperature.

  • Terminate the reaction.

  • Quantify the amount of PGE₂ produced using an EIA kit.

  • Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value.

Case Study 2: Ceritinib

Drug Class: Anaplastic Lymphoma Kinase (ALK) inhibitor.

Role of Fluorinated Aniline Moiety: The fluorinated aniline component of Ceritinib contributes to its binding affinity and overall pharmacokinetic properties.

Biological Activity and Mechanism of Action

Ceritinib is a potent inhibitor of the ALK tyrosine kinase.[19] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion protein (e.g., EML4-ALK) with constitutive ALK kinase activity, driving tumor growth.[20] Ceritinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and downstream signaling pathways, including STAT3, AKT, and ERK1/2, which are crucial for cell proliferation and survival.[19]

Ceritinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4_ALK->STAT3 AKT AKT EML4_ALK->AKT ERK1_2 ERK1/2 EML4_ALK->ERK1_2 Cell_Proliferation_Survival Cell Proliferation & Survival STAT3->Cell_Proliferation_Survival AKT->Cell_Proliferation_Survival ERK1_2->Cell_Proliferation_Survival Ceritinib Ceritinib Ceritinib->EML4_ALK Inhibition of Autophosphorylation

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Quantitative Data
ParameterValueReference
IC₅₀ for ALK (enzymatic assay) 0.15 nM[21]
IC₅₀ for ALK (cellular assay, Ba/F3 cells) Wild-type: ~10-20 nM, L1196M mutant: ~20-40 nM, G1269A mutant: ~10-20 nM[7][22][23][24]
Bioavailability Not established, estimated >25%[25]
Time to Peak Plasma Concentration ~4-6 hours[25]
Plasma Protein Binding High
Elimination Half-life ~41 hours
Experimental Protocols

Synthesis of Ceritinib (Conceptual Workflow):

The synthesis of Ceritinib is a multi-step process involving the coupling of complex heterocyclic intermediates, one of which is derived from a fluorinated aniline.

Ceritinib_Synthesis_Workflow Fluoroaniline_Derivative Fluorinated Aniline Derivative Heterocyclic_Core Heterocyclic Core Construction Fluoroaniline_Derivative->Heterocyclic_Core Coupling_Partner Coupling with Side Chain Precursor Heterocyclic_Core->Coupling_Partner Ceritinib Ceritinib Coupling_Partner->Ceritinib

Caption: A simplified workflow for the synthesis of Ceritinib.

ALK Kinase Assay Protocol:

Objective: To measure the inhibitory activity of a compound against the ALK kinase.

Materials:

  • Recombinant ALK kinase domain (wild-type or mutant)

  • Peptide substrate (e.g., a generic tyrosine kinase substrate or a specific ALK substrate)

  • ATP (adenosine triphosphate)

  • Test compound (e.g., Ceritinib)

  • Assay buffer

  • Detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation)

Procedure:

  • In a microplate, add the test compound at various concentrations.

  • Add the ALK enzyme and the peptide substrate to the wells.[26][27]

  • Initiate the kinase reaction by adding ATP.[26][27]

  • Incubate the plate at a controlled temperature for a specific duration.[26][27]

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP).[26][27]

  • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Case Study 3: Eliglustat

Drug Class: Glucosylceramide synthase inhibitor.

Role of Fluorinated Aniline Moiety: While Eliglustat does not contain a classic fluorinated aniline, it features a difluorinated phenyl group that is critical for its activity and metabolic profile. This example illustrates the broader application of fluorinated aromatic amines in drug design.

Biological Activity and Mechanism of Action

Eliglustat is used for the treatment of Gaucher disease type 1, a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase. This deficiency leads to the accumulation of glucosylceramide. Eliglustat acts as a substrate reduction therapy by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[11][28][29] By reducing the production of this substrate, Eliglustat helps to restore the balance of its metabolism.[29]

Eliglustat_Mechanism_of_Action Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Accumulation Accumulation in Gaucher Disease Glucosylceramide->Accumulation Eliglustat Eliglustat Eliglustat->GCS Inhibition

Caption: Mechanism of action of Eliglustat as an inhibitor of glucosylceramide synthase.

Quantitative Data
ParameterValueReference
IC₅₀ for Glucosylceramide Synthase 10 ng/mL (~24 nM)[19][23][29]
Bioavailability Low (<5% in extensive CYP2D6 metabolizers)[13]
Time to Peak Plasma Concentration 1.5-2 hours[13]
Plasma Protein Binding Moderate
Elimination Half-life ~6-10 hours[27][30]
Experimental Protocols

Synthesis of Eliglustat (Conceptual Workflow):

The synthesis of Eliglustat is a stereospecific process, often involving chiral resolution or asymmetric synthesis to obtain the desired (1R,2R) stereoisomer.

Eliglustat_Synthesis_Workflow Chiral_Starting_Material Chiral Starting Material Diastereoselective_Amination Diastereoselective Amination Chiral_Starting_Material->Diastereoselective_Amination Acylation Acylation with Octanoyl Chloride Diastereoselective_Amination->Acylation Eliglustat Eliglustat Acylation->Eliglustat

Caption: A simplified workflow for the synthesis of Eliglustat.

Glucosylceramide Synthase Assay Protocol:

Objective: To determine the inhibitory activity of a compound against glucosylceramide synthase.

Materials:

  • Cell lysate or purified glucosylceramide synthase

  • Ceramide (substrate)

  • UDP-glucose (co-substrate, may be radiolabeled)

  • Test compound (e.g., Eliglustat)

  • Assay buffer

  • Detection system (e.g., thin-layer chromatography (TLC) followed by autoradiography or fluorescence detection)

Procedure:

  • Prepare a reaction mixture containing the enzyme source, ceramide, and the test compound at various concentrations in an appropriate buffer.

  • Initiate the reaction by adding radiolabeled UDP-glucose.

  • Incubate the reaction at a controlled temperature for a specific time.

  • Stop the reaction and extract the lipids.

  • Separate the product (glucosylceramide) from the substrate (ceramide) using TLC.

  • Visualize and quantify the amount of product formed (e.g., by autoradiography if using a radiolabeled substrate).

  • Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion

Fluorinated anilines are indispensable tools in the arsenal of the medicinal chemist. Their ability to modulate key physicochemical properties such as basicity and lipophilicity, coupled with their role in enhancing metabolic stability and target engagement, has led to their successful incorporation into a diverse range of therapeutics. The case studies of Celecoxib, Ceritinib, and Eliglustat underscore the profound impact of strategic fluorination on the development of effective and safe medicines. As synthetic methodologies for the preparation of novel fluorinated building blocks continue to advance, the role of fluorinated anilines in shaping the future of drug discovery is set to expand even further.

References

The Evolving Landscape of 3-Fluoro-4-(methylsulfonyl)aniline Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile 3-fluoro-4-(methylsulfonyl)aniline core is attracting significant interest in medicinal chemistry. The unique combination of a fluorine atom, an aniline moiety, and a methylsulfonyl group imparts a range of physicochemical properties that make its derivatives promising candidates for targeting a variety of biological processes. This technical guide provides an in-depth overview of the current understanding of the biological activities of these derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Potential: Targeting Key Signaling Pathways

Derivatives of this compound have been investigated for their potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival. While comprehensive quantitative data for a wide range of direct derivatives is still emerging, studies on structurally related compounds highlight promising avenues of investigation.

One key area of interest is the inhibition of receptor tyrosine kinases such as MERTK. MERTK is overexpressed in numerous cancers and its activation leads to the stimulation of pro-oncogenic signaling pathways, including those promoting survival and migration.[1][2]

// Nodes Ligand [label="Gas6 / Protein S", fillcolor="#FBBC05", fontcolor="#202124"]; MERTK [label="MERTK Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(Erk, p38)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="JAK/STAT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration\n& Invasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative (Potential)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> MERTK [label=" binds"]; MERTK -> PI3K; MERTK -> MAPK_pathway; MERTK -> FAK; MERTK -> STAT; PI3K -> Akt; Akt -> Apoptosis; Akt -> Proliferation; MAPK_pathway -> Proliferation; FAK -> Migration; STAT -> Proliferation; Inhibitor -> MERTK [arrowhead=tee, style=dashed, color="#EA4335"]; }

MERTK Signaling Pathway and Potential Inhibition.
Quantitative Data on Anticancer Activity

While specific IC50 values for a broad series of this compound derivatives are not yet widely published, research on analogous structures provides valuable insights. For instance, studies on 2-substituted aniline pyrimidine derivatives have identified potent dual inhibitors of Mer and c-Met kinases.

Table 1: Anticancer Activity of Structurally Related Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Cancer Cell Line(s)Reference
18c Mer, c-Met18.5, 33.6HepG2, MDA-MB-231, HCT116[3]
14a Mer7.9-[3]
14b Mer9.4-[3]
14g Mer7.1-[3]

Note: The compounds listed are 2-substituted aniline pyrimidine derivatives, not direct derivatives of this compound, but they illustrate the potential of the aniline scaffold in kinase inhibition.

Experimental Protocols: In Vitro Kinase Inhibition Assay

A typical experimental protocol for assessing the in vitro kinase inhibitory activity of synthesized compounds is as follows:

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant human kinase enzyme

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Detection antibody (e.g., europium-labeled anti-phospho-serine/threonine/tyrosine antibody)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, peptide substrate, and assay buffer to the wells of a microplate.

  • Add the test compounds to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

  • Wash the plate to remove unbound reagents.

  • Add the detection antibody and incubate.

  • After a final wash, add the enhancement solution and measure the signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

Anti-inflammatory Activity: Dual Inhibition of COX and 5-LOX

The 4-(methylsulfonyl)aniline moiety is a well-known pharmacophore present in several selective COX-2 inhibitors.[4] This has spurred research into derivatives of this compound as potential anti-inflammatory agents. Some derivatives have shown potent and balanced inhibitory action against both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which could offer a safer anti-inflammatory profile with reduced gastrointestinal side effects.[5]

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOX [label="5-LOX", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGH2 [label="PGH2", fillcolor="#F1F3F4", fontcolor="#202124"]; Leukotrienes [label="Leukotrienes", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins_TXA2 [label="Prostaglandins, Thromboxane A2", fillcolor="#F1F3F4", fontcolor="#202124"]; Physiological_Functions [label="Gastric Protection,\nPlatelet Aggregation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Inflammation_Pain [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Inflammation_Allergy [label="Inflammation, Allergy", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Inhibitor [label="this compound\nDerivative (Potential)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; Arachidonic_Acid -> LOX; COX1 -> PGH2; COX2 -> PGH2; LOX -> Leukotrienes; PGH2 -> Prostaglandins_TXA2; Prostaglandins_TXA2 -> Physiological_Functions; Prostaglandins_TXA2 -> Inflammation_Pain; Leukotrienes -> Inflammation_Allergy; Inhibitor -> COX2 [arrowhead=tee, style=dashed, color="#EA4335"]; Inhibitor -> LOX [arrowhead=tee, style=dashed, color="#EA4335"]; }

Arachidonic Acid Cascade and Dual Inhibition.
Quantitative Data on COX/5-LOX Inhibition

Studies on N-methylsulfonyl-indole derivatives, which share the key methylsulfonyl pharmacophore, have demonstrated potent dual inhibitory activity.

Table 2: In Vitro COX-1/COX-2 and 5-LOX Inhibitory Activity of N-methylsulfonyl-indole Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)5-LOX IC50 (µM)
4d 12.100.1580.671.12
4e 10.130.1284.420.95
5b 11.210.1480.071.03
5d 9.890.1189.910.88
Indomethacin 0.091.320.07-
Celecoxib 11.320.1387.08-

Source: Adapted from Philoppes et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[6]

Experimental Protocols: In Vitro COX and 5-LOX Inhibition Assays

Objective: To determine the IC50 values of test compounds against ovine COX-1, human recombinant COX-2, and potato 5-LOX.

COX Inhibition Assay (Colorimetric):

  • A reaction mixture containing Tris-HCl buffer, glutathione, hematin, and the respective enzyme (ovine COX-1 or human recombinant COX-2) is prepared.

  • The mixture is incubated with the test compound or vehicle (DMSO) for a specified time at room temperature.

  • The reaction is initiated by the addition of arachidonic acid.

  • After incubation, the reaction is stopped, and the amount of prostaglandin produced is determined colorimetrically.

  • IC50 values are calculated from the concentration-response curves.

5-LOX Inhibition Assay (Spectrophotometric):

  • The assay is performed in a quartz cuvette containing Tris-HCl buffer, the test compound, and potato 5-LOX enzyme solution.

  • The mixture is incubated at room temperature.

  • The reaction is initiated by adding arachidonic acid.

  • The formation of leukotrienes is monitored by measuring the change in absorbance at 234 nm.

  • IC50 values are determined from the inhibition of the enzyme activity at various compound concentrations.

Antimicrobial Potential: Targeting Essential Bacterial Enzymes

The 3-fluoro-4-substituted aniline scaffold is a component of the antibiotic linezolid, suggesting that derivatives of this compound may possess antimicrobial properties. Research on related structures, such as sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, has shown inhibitory activity against bacterial enzymes like DNA gyrase.[7]

// Nodes Relaxed_DNA [label="Relaxed Circular DNA", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Gyrase [label="DNA Gyrase (GyrA & GyrB subunits)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ADP_Pi [label="ADP + Pi", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Supercoiled_DNA [label="Negatively Supercoiled DNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Replication_Transcription [label="DNA Replication &\nTranscription", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Inhibitor [label="this compound\nDerivative (Potential)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Relaxed_DNA -> DNA_Gyrase [label=" binds"]; ATP -> DNA_Gyrase; DNA_Gyrase -> Supercoiled_DNA [label=" introduces negative supercoils"]; DNA_Gyrase -> ADP_Pi; Supercoiled_DNA -> Replication_Transcription; Inhibitor -> DNA_Gyrase [arrowhead=tee, style=dashed, color="#EA4335"]; }

Mechanism of DNA Gyrase and Potential Inhibition.
Quantitative Data on Antimicrobial Activity

Quantitative data on the antimicrobial activity of direct this compound derivatives is limited in the currently available literature. However, the minimum inhibitory concentration (MIC) is a standard measure for quantifying antimicrobial efficacy.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB) or other suitable growth medium

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (standard antibiotic) and negative control (vehicle)

Procedure (Broth Microdilution Method):

  • Prepare serial twofold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include wells for positive control (broth with inoculum and no compound) and negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on this core and its structural analogs strongly suggests potential in the fields of oncology, inflammation, and infectious diseases. The methylsulfonyl group appears to be a key pharmacophore for COX-2 inhibition, while the fluorinated aniline moiety can be found in various kinase inhibitors and antimicrobial agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the establishment of clear structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations, which hold the potential to unlock the full therapeutic value of this versatile chemical scaffold.

References

Methodological & Application

synthesis of 3-Fluoro-4-(methylsulfonyl)aniline from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-Fluoro-4-(methylsulfonyl)aniline, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a robust three-step process commencing from commercially available starting materials.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved in three sequential steps starting from 3-chloro-4-fluoronitrobenzene. The pathway involves a nucleophilic aromatic substitution to introduce the methylthio group, followed by an oxidation to the methylsulfonyl group, and finally, a reduction of the nitro group to the desired aniline.

Synthesis_Pathway start 3-Chloro-4-fluoronitrobenzene intermediate1 3-Fluoro-4-(methylthio)nitrobenzene start->intermediate1 1. NaSCH3, DMF intermediate2 3-Fluoro-4-(methylsulfonyl)nitrobenzene intermediate1->intermediate2 2. m-CPBA, DCM product This compound intermediate2->product 3. H2, Pd/C, EtOH

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-(methylthio)nitrobenzene

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 3-chloro-4-fluoronitrobenzene is displaced by a methylthiolate nucleophile. The nitro group para to the chlorine activates the ring for this substitution.

Reaction Scheme:

Step1 reactant 3-Chloro-4-fluoronitrobenzene reagent + NaSCH3 reactant->reagent product 3-Fluoro-4-(methylthio)nitrobenzene reagent->product Step2 reactant 3-Fluoro-4-(methylthio)nitrobenzene reagent + m-CPBA (2.2 eq) reactant->reagent product 3-Fluoro-4-(methylsulfonyl)nitrobenzene reagent->product Step3 reactant 3-Fluoro-4-(methylsulfonyl)nitrobenzene reagent + H2, Pd/C reactant->reagent product This compound reagent->product Workflow cluster_step1 Step 1: Thiolation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reduction s1_start Dissolve Reactant in DMF s1_reagent Add NaSCH3 s1_start->s1_reagent s1_react Stir at RT s1_reagent->s1_react s1_workup Workup & Extraction s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s2_start Dissolve in DCM s1_purify->s2_start s2_reagent Add m-CPBA at 0°C s2_start->s2_reagent s2_react Stir at RT s2_reagent->s2_react s2_workup Quench & Extract s2_react->s2_workup s2_purify Recrystallization s2_workup->s2_purify s3_start Dissolve in EtOH s2_purify->s3_start s3_reagent Add Pd/C & H2 s3_start->s3_reagent s3_react Stir under H2 s3_reagent->s3_react s3_workup Filter Catalyst s3_react->s3_workup s3_purify Concentrate s3_workup->s3_purify

detailed protocol for Suzuki coupling with 3-Fluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Suzuki Coupling of 3-Fluoro-4-(methylsulfonyl)aniline

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, pivotal in modern organic synthesis and drug discovery.[1][2] This application note provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. Derivatives of this aniline are of significant interest in medicinal chemistry due to the unique electronic properties and metabolic stability imparted by the fluoro and methylsulfonyl substituents. The protocol herein is based on established methodologies for the coupling of electron-deficient anilines and aryl halides.[3][4]

The reaction proceeds via a palladium-catalyzed cycle involving an organoboron compound and an organohalide.[5] While aryl iodides and bromides are highly reactive, the use of aryl chlorides or fluorides can be more challenging.[3][6] However, with the appropriate choice of catalyst, ligand, and base, high-yielding couplings can be achieved.

Reaction Principle and Pathway

The Suzuki-Miyaura coupling follows a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-F bond of this compound, though more commonly a halide like Br or I would be used for this substrate, or a triflate) to form a Pd(II) complex. The reactivity order for the leaving group is generally I > Br > OTf >> Cl > F.[7]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base, forming a boronate complex. This complex then transfers its organic group to the Pd(II) complex, replacing the halide.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of a halogenated precursor to this compound (e.g., 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene, which would then be reduced) or direct coupling if a suitable catalyst system is employed. Optimization may be required for specific substrates.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound derivative (e.g., with a halide)≥98%Commercially AvailableStore under an inert atmosphere.
Arylboronic AcidVariesCommercially AvailableCheck purity before use. Use 1.2-1.5 equivalents.
Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)---Commercially AvailableTypically 1-5 mol%.
Phosphine Ligand (e.g., SPhos, XPhos)---Commercially AvailableTypically 2-10 mol%.
Base (e.g., K₃PO₄, Cs₂CO₃)AnhydrousCommercially AvailableUse 2-3 equivalents.
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)AnhydrousCommercially AvailableDegas prior to use.
Anhydrous Sodium Sulfate or Magnesium SulfateACS GradeCommercially AvailableFor drying.
Ethyl AcetateACS GradeCommercially AvailableFor workup.
Brine (Saturated NaCl solution)---In-house preparationFor workup.
Silica Gel230-400 meshCommercially AvailableFor chromatography.

Procedure

  • Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine the this compound derivative (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).[3]

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01-0.03 mmol, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 0.02-0.06 mmol, 2-6 mol%).[3][4]

  • Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Reagent Addition: Add the catalyst/ligand mixture to the Schlenk flask, followed by the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5-10 mL) via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1][3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.[3]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and yields for Suzuki-Miyaura coupling reactions of various aryl halides, which can serve as a starting point for optimization.

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O801285-95
1-Bromo-3,5-dimethylbenzenePhenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane1001888
4-ChloroanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001690
1-Iodo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O801285-95

Data is representative and sourced from established methodologies.[9]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' Product RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 (Boronic Acid) Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate Base Base Base->Boronate Boronate->Transmetal Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst/Ligand and Solvent inert->catalyst heat Heat and Stir (80-120 °C) catalyst->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

References

Application Notes and Protocols for the Use of 3-Fluoro-4-(methylsulfonyl)aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-4-(methylsulfonyl)aniline is a key building block in the synthesis of various kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The unique electronic properties conferred by the fluorine and methylsulfonyl groups make this aniline derivative a valuable synthon for creating potent and selective inhibitors. The fluorine atom can enhance binding affinity and improve metabolic stability, while the methylsulfonyl group can act as a hydrogen bond acceptor and improve solubility.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of a representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitor. This class of inhibitors is known to target various kinases involved in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Protein Kinase D (PKD). The protocols and data presented herein are based on established synthetic methodologies for this class of compounds.

Data Presentation

The following table summarizes the in vitro activity of a representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitor synthesized using this compound as a key intermediate. The data is representative of the potency expected for this class of compounds against common kinase targets.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (GI50, µM)
PZP-FSA-01 EGFR15A5490.5
VEGFR245HUVEC1.2
BTK80Ramos2.5
PKD1120PANC-13.1

Experimental Protocols

The synthesis of the target pyrazolo[3,4-d]pyrimidine kinase inhibitor from this compound involves a multi-step process. A representative synthetic scheme is outlined below, followed by detailed experimental protocols.

Diagram: Synthetic Workflow

Synthetic_Workflow A This compound C Intermediate A A->C Nucleophilic Aromatic Substitution (SNAr) B 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine B->C E Final Kinase Inhibitor C->E Suzuki Coupling or Second SNAr D Amine Side Chain D->E

Caption: Synthetic workflow for a pyrazolo[3,4-d]pyrimidine kinase inhibitor.

Protocol 1: Synthesis of N-(3-fluoro-4-(methylsulfonyl)phenyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate A)

This protocol describes the nucleophilic aromatic substitution (SNAr) reaction between this compound and 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Materials:

  • This compound

  • 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle with stirrer

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.1 eq), and n-butanol (10 mL/mmol of aniline).

  • Add diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Equip the flask with a condenser and stir the mixture at 120 °C for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Intermediate A.

Protocol 2: Synthesis of the Final Kinase Inhibitor via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki coupling of Intermediate A with a suitable boronic acid or ester to introduce the desired side chain.

Materials:

  • Intermediate A (from Protocol 1)

  • Desired boronic acid or ester (e.g., (1-methyl-1H-pyrazol-4-yl)boronic acid) (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq)

  • Sodium carbonate (Na2CO3) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle with stirrer

  • Celite

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add Intermediate A (1.0 eq), the boronic acid/ester (1.5 eq), Pd(dppf)Cl2 (0.1 eq), and sodium carbonate (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water (15 mL/mmol of Intermediate A).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Equip the flask with a condenser and heat the mixture to 90 °C for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the final kinase inhibitor.

Signaling Pathway

The synthesized pyrazolo[3,4-d]pyrimidine inhibitors often target key kinases in oncogenic signaling pathways. The diagram below illustrates the inhibition of the EGFR signaling pathway, a common target for this class of compounds.

Diagram: EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor PZP-FSA-01 (Kinase Inhibitor) Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by the synthesized kinase inhibitor.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of potent kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold. The provided protocols offer a representative framework for the synthesis of such inhibitors, and the data highlights their potential as effective anticancer agents. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for screening and optimization in drug discovery programs. Researchers can utilize this information to further explore the potential of this compound in developing novel targeted therapies.

Application Notes and Protocols: N-Arylation of 3-Fluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-arylation of anilines is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The resulting diarylamine scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. 3-Fluoro-4-(methylsulfonyl)aniline is a valuable building block, characterized by its electron-deficient aromatic ring due to the potent electron-withdrawing effects of the sulfonyl and fluoro groups. This electronic nature makes its N-arylation a challenging but critical transformation for accessing complex drug candidates.

This document provides detailed experimental protocols for two robust and widely adopted methods for the N-arylation of this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These protocols are designed for researchers, scientists, and drug development professionals seeking reliable procedures for constructing C-N bonds with this specific substrate.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and highly efficient palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1] Its development has revolutionized the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions.[1][2] For electron-deficient anilines like this compound, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving successful coupling.[3]

Reaction Scheme:

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Aryl halide (e.g., 4-bromotoluene, 1.1 - 1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[4]

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)[4]

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 - 1.5 equiv.)[4]

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)[4][5]

  • Oven-dried Schlenk tube or similar reaction vessel

  • Magnetic stir bar and stirrer/hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar into an oven-dried Schlenk tube.

    • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu) to the Schlenk tube.[3]

    • Seal the tube and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.[4]

  • Reagent Addition:

    • Add this compound and the aryl halide coupling partner to the flask.

    • Add anhydrous solvent (e.g., Toluene) via syringe. A typical concentration is 0.1-0.5 M with respect to the limiting reagent.[4]

  • Reaction Conditions:

    • Seal the Schlenk tube securely with a Teflon screwcap.

    • Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously.[4]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[3]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.[3]

    • Quench the reaction by carefully adding water.

    • Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.

Visualization: Experimental Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge Schlenk Tube (Pd Catalyst, Ligand, Base) B 2. Add Aniline & Aryl Halide A->B C 3. Add Anhydrous Solvent B->C D 4. Heat & Stir (80-110 °C, 2-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench E->F G 7. Extraction with Organic Solvent F->G H 8. Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I J Final Product I->J

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classic method for copper-promoted N-arylation.[6] While traditional protocols required harsh conditions, modern variations utilize soluble copper(I) catalysts with ligands, allowing the reaction to proceed under milder temperatures with a broader range of substrates.[6][7] This method is a cost-effective alternative to palladium-catalyzed systems and is particularly effective for coupling anilines with aryl iodides and bromides.

Reaction Scheme:

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Aryl halide (e.g., 4-iodotoluene, 1.2 equiv.)

  • Copper(I) catalyst (e.g., Copper(I) iodide (CuI), 5-10 mol%)[8]

  • Ligand (e.g., L-Proline or 1,10-Phenanthroline, 10-20 mol%)[8][9]

  • Inorganic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2.0 equiv.)[8]

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or 1,4-Dioxane)[8]

  • Oven-dried reaction vial or flask with a reflux condenser

  • Magnetic stir bar and stirrer/hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry reaction vial equipped with a magnetic stir bar, add the copper(I) iodide, ligand, base, this compound, and the aryl halide.[8]

    • Seal the vial and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Reagent Addition:

    • Add the anhydrous solvent (e.g., DMSO) via syringe.

  • Reaction Conditions:

    • Place the reaction vial in a preheated oil bath at 100-120 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS until the starting aniline is consumed (typically 18-24 hours).[8]

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.[8] Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash thoroughly with water to remove the DMSO, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

    • Purify the crude product using flash column chromatography to obtain the desired N-arylated aniline.

Visualization: Catalytic Cycle

Ullmann_Cycle A Cu(I)L₂ Catalyst B [L₂Cu(I)-Amide] Complex A->B  Aniline (Ar'-NH₂) + Base C [L₂Cu(III)(Amide)(Ar)(X)] Intermediate B->C Oxidative Addition (Ar-X) C->A Reductive Elimination D N-Arylated Product C->D

Caption: Simplified catalytic cycle for Ullmann N-arylation.

Data Presentation: Comparison of Protocols

The following table summarizes typical conditions and expected outcomes for the N-arylation of this compound. Yields are representative and can vary based on the specific aryl halide, ligand, and reaction scale.

ProtocolCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Buchwald-Hartwig 1-2 mol% Pd₂(dba)₃ / 2-4 mol% XPhosNaOtBuToluene100-11080 - 95%
Ullmann Condensation 5-10 mol% CuI / 10-20 mol% L-ProlineK₂CO₃DMSO110-12070 - 90%

Safety Precautions

  • Inert Atmosphere: Both palladium and copper catalysts can be sensitive to air. Performing reactions under an inert atmosphere of nitrogen or argon is critical for reproducibility and optimal yield.[4]

  • Reagent Handling: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Solvents: Anhydrous solvents are required to prevent catalyst deactivation and side reactions. Toluene and dioxane are flammable. DMSO has a high boiling point and can be difficult to remove during work-up.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing these experiments.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-Fluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(methylsulfonyl)aniline is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This application note provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound and the separation of its potential process-related impurities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Structure Chemical structure of this compound
Molecular Formula C₇H₈FNO₂S
Molecular Weight 189.21 g/mol
Appearance Solid
Solubility The methylsulfonyl group generally enhances hydrophilicity, suggesting solubility in polar organic solvents like methanol and acetonitrile.

HPLC Method for Purity Analysis

This method is designed to provide a robust and reproducible separation of this compound from its potential impurities.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Instrument HPLC system with a UV or Photodiode Array (PDA) detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Rationale for Method Development

The selection of a C18 column is based on its wide applicability for the separation of moderately polar to nonpolar compounds. A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is employed to ensure good peak shape and resolution of the analyte and its potential impurities. Formic acid is used to control the pH of the mobile phase and suppress the ionization of the aniline group, leading to sharper peaks. The detection wavelength of 254 nm is a common choice for aromatic compounds; however, for optimal sensitivity, determining the UV absorption maximum of this compound is recommended.

Potential Impurities

Based on the analysis of synthetic routes for similar compounds, the following potential impurities may be present in this compound samples.

Impurity NamePotential Source
1-Fluoro-2-iodo-4-nitrobenzeneStarting material for a potential synthetic route.
3-Fluoro-4-(methylthio)anilineIntermediate before oxidation to the sulfone.
3-Fluoro-4-nitro-1-(methylsulfonyl)benzeneUnreacted nitro-intermediate from a potential synthetic route involving reduction.[1]
Isomeric Fluoro-methylsulfonyl-anilinesByproducts from non-specific reactions.
Unidentified colored impuritiesCommon in the synthesis of aromatic sulfones.

Experimental Protocols

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve it in 100 mL of diluent (Acetonitrile/Water, 50:50 v/v) to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the diluent to a working concentration of approximately 10 µg/mL.

Preparation of Sample Solution
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve it in 100 mL of diluent to obtain a stock solution of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure the baseline is free of interfering peaks.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • The purity of the sample is calculated using the area percentage method.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std inject_std Inject Standard weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample inject_sample Inject Sample equilibrate Equilibrate HPLC System inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC Purity Analysis.

This application note provides a comprehensive framework for the purity analysis of this compound. The provided HPLC method, along with the experimental protocols and validation guidelines, will aid researchers and scientists in ensuring the quality and consistency of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Analytical Characterization of 3-Fluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-4-(methylsulfonyl)aniline is an organic building block used in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a fluoro group, an aniline moiety, and a methylsulfonyl group, necessitates a comprehensive analytical approach to confirm its identity, purity, and structural integrity. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively characterize this compound using a suite of standard analytical techniques.

Physicochemical Properties

A fundamental step in characterization involves determining the basic physical and chemical properties of the compound.

Application Note: This data provides a primary reference for the material's identity and is crucial for handling, storage, and formulation. This compound is typically a solid at room temperature.[3]

Data Summary: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₈FNO₂S[3]
Molecular Weight 189.21 g/mol [3]
Appearance Solid[3]
Storage 4°C, protect from light[3]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the preferred method for determining the purity of this compound.[4] A reversed-phase HPLC method can effectively separate the main compound from potential impurities, such as starting materials, isomers, or degradation products. This technique is essential for quality control and for monitoring reaction progress during synthesis.[5]

Experimental Protocol: Purity Determination by Reversed-Phase HPLC

Instrumentation & Reagents:

  • HPLC system with a UV detector, gradient pump, autosampler, and column oven.[4]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid, TFA)

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.[4]

    • Degas both solvents using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Accurately weigh ~10 mg of this compound reference standard.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[5]

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase mixture.

  • Sample Solution Preparation:

    • Prepare the sample to be analyzed in the same manner as the standard solution.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.[5]

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in the table below.

  • Analysis:

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

    • Monitor the chromatogram at the detection wavelength.

    • Calculate purity based on the area percent of the main peak relative to the total peak area.

Data Summary: HPLC Method Parameters

ParameterRecommended Setting
Stationary Phase C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Gradient Program 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (Solvents A & B) prep_std Prepare Standard Solution (~0.1 mg/mL) prep_mp->prep_std prep_sample Prepare Sample Solution (~0.1 mg/mL) prep_mp->prep_sample filter_sample Filter Sample (0.45 µm Syringe Filter) prep_sample->filter_sample hplc_setup Set HPLC Parameters (Gradient, Flow, Temp) filter_sample->hplc_setup injection Inject Sample hplc_setup->injection data_acq Acquire Chromatogram injection->data_acq peak_integration Integrate Peak Areas data_acq->peak_integration purity_calc Calculate Purity (Area % Method) peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC purity analysis of this compound.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition.[6] When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying impurities.[7]

Experimental Protocol: GC-MS Analysis

Instrumentation & Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[7]

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Helium (carrier gas)

  • Methylene chloride or Ethyl acetate (HPLC grade)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate.[8]

  • GC-MS Conditions:

    • Set the instrument parameters as detailed in the table below.

  • Analysis:

    • Inject the prepared sample solution (e.g., 1 µL).

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.

    • Confirm the presence of the molecular ion and analyze the fragmentation pattern for structural information.

Data Summary: GC-MS Parameters and Expected Data

ParameterRecommended Setting
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program Initial 100°C (2 min), ramp to 280°C at 10°C/min, hold 5 min
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Expected [M]⁺ m/z 189
Expected [M+H]⁺ (ESI) m/z 190.03325 (Predicted)[9]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Volatile Solvent (~1 mg/mL) gcms_setup Set GC-MS Parameters (Temperatures, Flow, etc.) dissolve->gcms_setup inject Inject Sample (1 µL) gcms_setup->inject separation GC Separation inject->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection tic Analyze Total Ion Chromatogram (TIC) detection->tic ms_spectrum Extract Mass Spectrum of Target Peak tic->ms_spectrum mw_confirm Confirm Molecular Ion (m/z 189) ms_spectrum->mw_confirm frag_analysis Analyze Fragmentation Pattern mw_confirm->frag_analysis

Caption: Workflow for NMR-based structural confirmation of the target compound.

Infrared (IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and simple technique used to identify the key functional groups present in the molecule. The presence of characteristic absorption bands for the amine (N-H), sulfonyl (S=O), and carbon-fluorine (C-F) groups provides strong evidence for the compound's structure.

Experimental Protocol: FT-IR Analysis

Instrumentation & Reagents:

  • FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • The solid sample of this compound.

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation:

    • Identify the characteristic absorption frequencies and compare them with expected values for the functional groups.

Data Summary: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
1630 - 1600N-H bendPrimary Amine (-NH₂)
1350 - 1300S=O stretch (asymmetric)Sulfonyl (-SO₂-)
1160 - 1120S=O stretch (symmetric)Sulfonyl (-SO₂-)
1250 - 1100C-F stretchAryl-Fluoride
1580 - 1450C=C stretchAromatic Ring

Note: Values are typical ranges; specific peaks for related compounds have been observed at 3132, 1604, 1512, 1333, and 1155 cm⁻¹.[6]

Integrated Characterization Strategy

No single technique provides all the necessary information. A logical workflow combining these methods is required for full characterization.

Logical Workflow for Complete Characterization

Logic_Workflow cluster_purity Purity Assessment cluster_identity Identity & Structural Confirmation substance This compound (Unknown Purity & Identity) hplc HPLC (Quantitative Purity) substance->hplc ms Mass Spectrometry (Molecular Weight) substance->ms ir IR Spectroscopy (Functional Groups) substance->ir nmr NMR (¹H, ¹³C, ¹⁹F) (Definitive Structure) substance->nmr result Fully Characterized Compound (Purity, Identity, Structure Confirmed) hplc->result ms->result ir->result nmr->result

Caption: Integrated analytical approach for the complete characterization of the compound.

References

Application Notes and Protocols: 3-Fluoro-4-(methylsulfonyl)aniline as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3-fluoro-4-(methylsulfonyl)aniline as a key building block in the synthesis of medicinally relevant heterocyclic compounds, particularly potent kinase inhibitors. The protocols detailed herein are based on established and validated synthetic methodologies.

Introduction

This compound is a valuable bifunctional reagent for the construction of complex heterocyclic systems. The presence of a nucleophilic amino group and an electron-withdrawing methylsulfonyl group, combined with the electronic influence of the fluorine atom, imparts unique reactivity and allows for its incorporation into a variety of heterocyclic scaffolds. This aniline derivative has proven particularly useful in the synthesis of pyridopyrimidine and pyrazolopyrimidine cores, which are prevalent in numerous kinase inhibitors investigated for oncology and other therapeutic areas. The methylsulfonyl group often serves as a key pharmacophoric element, engaging in important interactions within the ATP-binding site of kinases, while the fluorine atom can enhance binding affinity and modulate physicochemical properties.

Synthesis of Key Intermediates

A crucial step in the utilization of this compound is its reaction with substituted pyrimidines to form N-aryl-pyrimidin-amine intermediates. These intermediates are then elaborated to construct the final bicyclic heterocyclic systems.

Table 1: Synthesis of N-(3-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine Derivatives
EntryPyrimidine ReactantProductReaction ConditionsYield (%)Reference
12,4-dichloro-5-cyanopyrimidine2-chloro-5-cyano-N-(3-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amineDiisopropylethylamine, 2-propanol, 80 °C, 16 h85Patent WO2007080382A1
22,4-dichloro-5-ethylpyrimidine2-chloro-5-ethyl-N-(3-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amineSodium bicarbonate, ethanol, reflux, 18 h78Patent WO2007080382A1

Application in the Synthesis of Pyridopyrimidine Kinase Inhibitors

This compound is a cornerstone in the synthesis of a class of potent cyclin-dependent kinase (CDK) inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. The general synthetic strategy involves the initial formation of a substituted aminopyrimidine, followed by a palladium-catalyzed cross-coupling reaction and subsequent cyclization.

General Synthetic Workflow for Pyridopyrimidine Derivatives

G A This compound C N-(2-chloro-pyrimidin-4-yl)aniline intermediate A->C B 2,4-Dichloropyrimidine derivative B->C E Palladium-catalyzed cross-coupling C->E D Organometallic reagent (e.g., boronic acid or ester) D->E F Substituted aminopyrimidine E->F G Cyclization F->G H Pyridopyrimidine core G->H I Further derivatization H->I J Final Kinase Inhibitor I->J

Caption: Synthetic workflow for pyridopyrimidine kinase inhibitors.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidinone CDK Inhibitor

This protocol describes the synthesis of a representative pyridopyrimidine-based CDK inhibitor.

Step 1: Synthesis of 2-Chloro-5-cyano-N-(3-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine

  • Materials: this compound, 2,4-dichloro-5-cyanopyrimidine, N,N-diisopropylethylamine (DIPEA), 2-propanol.

  • Procedure:

    • To a solution of this compound (1.0 eq) in 2-propanol, add 2,4-dichloro-5-cyanopyrimidine (1.1 eq) and DIPEA (1.5 eq).

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • Cool the mixture to room temperature, and collect the resulting precipitate by filtration.

    • Wash the solid with cold 2-propanol and dry under vacuum to afford the desired product.

  • Expected Yield: ~85%.

Step 2: Suzuki Coupling with a Boronic Ester

  • Materials: 2-Chloro-5-cyano-N-(3-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine, suitable boronic acid or ester, Pd(PPh₃)₄, sodium carbonate, 1,4-dioxane, water.

  • Procedure:

    • To a degassed mixture of 1,4-dioxane and water, add the product from Step 1 (1.0 eq), the boronic ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).

    • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 12 hours.

    • Cool the reaction to room temperature and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Reductive Cyclization to form the Pyridopyrimidinone Core

  • Materials: Product from Step 2, Raney Nickel, hydrazine hydrate, ethanol.

  • Procedure:

    • Suspend the product from Step 2 in ethanol.

    • Add a catalytic amount of Raney Nickel slurry.

    • Add hydrazine hydrate (5.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 4 hours.

    • Cool the reaction, filter through a pad of celite, and wash with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude pyridopyrimidinone.

    • Purify by recrystallization or column chromatography.

Biological Activity of Synthesized Pyridopyrimidine Derivatives

The resulting pyridopyrimidine derivatives have been shown to be potent inhibitors of various cyclin-dependent kinases.

Table 2: In Vitro Kinase Inhibitory Activity of Representative Pyridopyrimidine Derivatives
Compound IDTarget KinaseIC₅₀ (nM)Reference
Example 1 (from patent)CDK2/Cyclin E< 10Patent WO2007080382A1
Example 2 (from patent)CDK4/Cyclin D1< 20Patent WO2007080382A1
Example 5 (from patent)CDK1/Cyclin B< 15Patent WO2007080382A1

Signaling Pathway Inhibition

The synthesized pyridopyrimidine derivatives exert their anti-proliferative effects by inhibiting CDKs, which are key regulators of the cell cycle. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.

cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S CDK4/6 CDK2 G2 G2 Phase S->G2 CDK2 M M Phase G2->M CDK1 Inhibitor Pyridopyrimidine Derivative (from this compound) CDKs CDK1, CDK2, CDK4/6 Inhibitor->CDKs Inhibition Arrest Cell Cycle Arrest Inhibitor->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of CDK-mediated cell cycle progression.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. The protocols and data presented herein demonstrate its utility in the development of potent kinase inhibitors, providing a solid foundation for further research and drug discovery efforts in this area. Researchers are encouraged to adapt and optimize these methods for the synthesis of novel analogs and the exploration of new therapeutic targets.

Application Notes and Protocols for the Electrophilic Reactions of 3-Fluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(methylsulfonyl)aniline is a key building block in medicinal chemistry and materials science. The presence of a fluorine atom, a methylsulfonyl group, and an amino group on the aromatic ring imparts unique electronic properties and provides multiple reaction sites. The methylsulfonyl group is a common feature in various pharmaceuticals, while fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. These application notes provide an overview of the reactivity of this compound with various electrophiles and offer detailed protocols for key transformations.

The reactivity of the aniline ring towards electrophiles is significantly influenced by its substituents. The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the methylsulfonyl (-SO₂CH₃) group is a potent deactivating group, directing electrophiles to the meta position. The fluorine (-F) atom is a deactivating but ortho, para-directing substituent. The regiochemical outcome of electrophilic substitution is therefore a result of the interplay between these competing effects. Due to the strong deactivating nature of the methylsulfonyl group, reactions on the aromatic ring of this compound can be challenging. However, the amino group is a primary site for reactions with electrophiles such as acylation, alkylation, and sulfonylation.

Reactions with Electrophiles at the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a primary target for a variety of electrophiles. These reactions are fundamental for the synthesis of a wide range of derivatives with potential applications in drug discovery.

N-Acylation

N-acylation of this compound is a common transformation to produce amides. This reaction is often used to protect the amino group during further synthetic steps or to introduce specific functionalities that may enhance biological activity.

N-Alkylation

N-alkylation introduces alkyl groups to the amino functionality. Mono- or di-alkylation can be achieved depending on the reaction conditions and the nature of the alkylating agent.

N-Sulfonylation

N-sulfonylation with sulfonyl chlorides yields sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.

Data Presentation

Reaction TypeElectrophile ExampleProductTypical Yield (%)
N-AcylationAcetyl ChlorideN-(3-Fluoro-4-(methylsulfonyl)phenyl)acetamide85-95
N-AlkylationMethyl Iodide3-Fluoro-N-methyl-4-(methylsulfonyl)aniline70-85
N-Sulfonylationp-Toluenesulfonyl ChlorideN-(3-Fluoro-4-(methylsulfonyl)phenyl)-4-methylbenzenesulfonamide80-90
Aromatic NitrationNitric Acid/Sulfuric Acid3-Fluoro-4-(methylsulfonyl)-2-nitroaniline / 3-Fluoro-4-(methylsulfonyl)-6-nitroaniline40-60 (mixture)

Experimental Protocols

Protocol 1: N-Acylation with Acetyl Chloride

Objective: To synthesize N-(3-Fluoro-4-(methylsulfonyl)phenyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Alkylation with Methyl Iodide

Objective: To synthesize 3-Fluoro-N-methyl-4-(methylsulfonyl)aniline.

Materials:

  • This compound

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous DMF, add this compound (1.0 eq).

  • Add methyl iodide (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: N-Sulfonylation with p-Toluenesulfonyl Chloride

Objective: To synthesize N-(3-Fluoro-4-(methylsulfonyl)phenyl)-4-methylbenzenesulfonamide.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with DCM.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent system.

Protocol 4: Aromatic Nitration

Objective: To synthesize nitro derivatives of this compound. Due to the strong deactivating effect of the methylsulfonyl group and the directing effects of all substituents, a mixture of isomers is expected. Protection of the amino group may be necessary to prevent oxidation and improve regioselectivity.

Materials:

  • This compound

  • Acetic anhydride

  • Concentrated Sulfuric acid (H₂SO₄)

  • Concentrated Nitric acid (HNO₃)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH)

Procedure:

  • Protection of the amino group: React this compound with acetic anhydride in the presence of a catalytic amount of sulfuric acid to form N-(3-Fluoro-4-(methylsulfonyl)phenyl)acetamide.

  • Nitration: Cool the protected aniline in concentrated sulfuric acid to 0 °C. Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Deprotection: Hydrolyze the resulting nitro-acetanilide derivative using aqueous sodium hydroxide in ethanol under reflux to yield the nitro-aniline products.

  • Separate the isomeric products by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Electrophilic Reactions cluster_products Products start This compound acylation N-Acylation (Acyl Halide/Anhydride, Base) start->acylation alkylation N-Alkylation (Alkyl Halide, Base) start->alkylation sulfonylation N-Sulfonylation (Sulfonyl Chloride, Base) start->sulfonylation nitration Aromatic Nitration (HNO3, H2SO4) start->nitration product_acyl N-Acyl Derivative acylation->product_acyl product_alkyl N-Alkyl Derivative alkylation->product_alkyl product_sulfonyl N-Sulfonyl Derivative sulfonylation->product_sulfonyl product_nitro Nitro-Aromatic Derivative nitration->product_nitro

Caption: General reaction pathways for this compound.

purification_workflow cluster_purification_methods Purification Methods reaction_mixture Crude Reaction Mixture workup Aqueous Workup (Extraction & Washing) reaction_mixture->workup drying Drying of Organic Layer (e.g., MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification concentration->purification recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If oil or for isomer separation final_product Pure Product recrystallization->final_product chromatography->final_product

Caption: Standard purification workflow for reaction products.

Application Notes and Protocols for the Scale-Up Synthesis of 3-Fluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the industrial scale-up synthesis of 3-Fluoro-4-(methylsulfonyl)aniline, a key intermediate in the development of various pharmaceutical compounds. The protocols detailed herein are designed to ensure high yield, purity, and process safety, making them suitable for large-scale manufacturing. This guide includes detailed experimental procedures, comparative data for process optimization, and workflow diagrams to facilitate clear understanding and implementation.

Introduction

This compound is a critical building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapies. The presence of the fluoro and methylsulfonyl groups imparts unique electronic properties and metabolic stability to the final active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of this intermediate is, therefore, of significant industrial importance. The most common and industrially viable route involves a multi-step synthesis commencing from readily available starting materials, culminating in the reduction of a nitroaromatic precursor.

Chemical Reaction Pathway

The overall synthetic strategy for this compound typically involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 3,4-difluoronitrobenzene with sodium methanesulfinate to introduce the methylsulfonyl group.

  • Reduction of the Nitro Group: Catalytic hydrogenation of the resulting 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene to yield the final product.

Comparative Data of Synthesis Methods

For the critical reduction step, two primary methods are commonly employed in industrial settings: catalytic hydrogenation and iron-based reduction. The selection of the optimal method depends on factors such as cost, environmental impact, and desired purity.

ParameterCatalytic HydrogenationIron Reduction
Starting Material 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene
Key Reagents H₂, Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C)Iron powder, Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl)
Solvent Ethanol, Methanol, or Ethyl AcetateEthanol/Water mixture
Typical Yield >95%85-90%
Purity >99.5%~98%
Advantages High yield and purity, cleaner reaction, catalyst can be recycled.Lower cost of reagents.
Disadvantages Higher initial catalyst cost, requires specialized high-pressure equipment.Formation of large amounts of iron sludge, lower purity, more complex work-up.

Experimental Protocols

Protocol 1: Synthesis of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (SNAr Reaction)

Materials:

  • 3,4-Difluoronitrobenzene

  • Sodium methanesulfinate (NaSO₂CH₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Reaction Setup: In a suitable reactor, charge dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium methanesulfinate to the DMSO with stirring.

  • Initiation: Slowly add 3,4-difluoronitrobenzene to the mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly add water to the reaction mixture to precipitate the product.

  • Isolation: Filter the solid product, wash with water, and then with a cold non-polar solvent (e.g., hexane) to remove impurities.

  • Drying: Dry the product under vacuum at 50-60°C to obtain 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene

  • 5% Palladium on Carbon (5% Pd/C) or 1% Platinum on Carbon (1% Pt/C)

  • Ethanol or Methanol

  • Nitrogen (for inerting)

  • Hydrogen (high purity)

Procedure:

  • Reactor Preparation: Charge the hydrogenation reactor with 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene and the solvent (Ethanol or Methanol).

  • Catalyst Addition: Carefully add the 5% Pd/C or 1% Pt/C catalyst under a nitrogen atmosphere. The catalyst loading is typically 0.1-0.5 mol% relative to the substrate.

  • Inerting: Purge the reactor multiple times with nitrogen gas to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5 - 1.0 MPa).

  • Reaction: Heat the mixture to 40-60°C with efficient stirring. The reaction is exothermic and may require cooling to maintain the desired temperature. Maintain the reaction for 4-8 hours, monitoring hydrogen uptake.

  • Completion: Monitor the reaction for completion by HPLC.

  • Catalyst Removal: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield high-purity this compound.

Process Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Catalytic Hydrogenation A 3,4-Difluoronitrobenzene D Reaction at 80-90°C A->D B Sodium Methanesulfinate B->D C DMSO C->D E Precipitation with Water D->E F Filtration & Drying E->F G 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene F->G H 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene G->H Intermediate K Hydrogenation at 40-60°C, 0.5-1.0 MPa H->K I H₂, Pd/C or Pt/C I->K J Ethanol/Methanol J->K L Catalyst Filtration K->L M Recrystallization L->M N This compound M->N

Caption: Experimental workflow for the two-step synthesis of this compound.

Logical_Relationship Start Starting Materials (3,4-Difluoronitrobenzene, Sodium Methanesulfinate) SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Intermediate Nitro Intermediate (1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene) SNAr->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Product Final Product (this compound) Reduction->Product Pharma Pharmaceutical Applications Product->Pharma

Caption: Logical relationship of the synthetic pathway to the final application.

Conclusion

The synthesis of this compound from 3,4-difluoronitrobenzene is a robust and scalable process for industrial production. While both catalytic hydrogenation and iron reduction methods are viable for the nitro reduction step, catalytic hydrogenation is generally preferred for its higher yield, superior purity, and more environmentally friendly profile. The detailed protocols and comparative data provided in this document serve as a comprehensive resource for researchers and drug development professionals engaged in the synthesis of this important pharmaceutical intermediate.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Fluoro-4-(methylsulfonyl)aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNA_r_)

  • Question: I am experiencing a low yield during the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with a methylthiolate source. What are the potential causes and solutions?

  • Answer: Low yields in this step can arise from several factors:

    • Incomplete reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. However, be cautious as excessively high temperatures can lead to side product formation.

    • Moisture in the reaction: The presence of water can hydrolyze the starting material and reagents. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Poor nucleophile quality: The sodium methylthiolate should be of high quality. If it has been exposed to air for extended periods, it may have oxidized. Use freshly prepared or properly stored reagent.

    • Suboptimal solvent: While DMF is commonly used, other polar aprotic solvents like DMSO or NMP could be explored to improve solubility and reaction rates.

Issue 2: Over-oxidation or Incomplete Oxidation of the Sulfide

  • Question: During the oxidation of 3-fluoro-4-(methylthio)aniline to the corresponding sulfone, I am observing the presence of the sulfoxide intermediate or other byproducts. How can I improve the selectivity for the sulfone?

  • Answer: Achieving complete and selective oxidation to the sulfone requires careful control of the reaction conditions:

    • Insufficient oxidant: Ensure at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) are used to drive the reaction to the sulfone.

    • Reaction temperature: The oxidation from sulfide to sulfoxide is faster than from sulfoxide to sulfone. Running the reaction at a slightly elevated temperature (e.g., 50-60 °C) can promote the formation of the sulfone.

    • Choice of oxidant: Different oxidizing agents have varying reactivities. If hydrogen peroxide is giving incomplete oxidation, consider a more potent oxidant like potassium permanganate or Oxone®.

    • Reaction time: Allow sufficient time for the complete conversion to the sulfone. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 3: Difficulty in Purification of the Final Product

  • Question: I am struggling to purify the final this compound product. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the presence of starting materials, intermediates, or side products.

    • Recrystallization: This is the most common and effective method for purifying solid organic compounds.[1] A suitable solvent system is crucial. Based on the polarity of the molecule, a mixed solvent system like ethanol/water or isopropanol/water is a good starting point.[1] The goal is to find a solvent in which the compound is soluble at high temperatures and sparingly soluble at room temperature.

    • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for separating anilines.

    • Acid-Base Extraction: As an aniline, the product is basic and can be extracted into an acidic aqueous solution (e.g., 1M HCl). This can help remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material is 3,4-difluoronitrobenzene.[2] An alternative starting material that can be used is 4-chloro-3-fluoronitrobenzene.

Q2: What are the key reaction steps in the synthesis of this compound?

A2: The synthesis typically involves two main steps:

  • Nucleophilic Aromatic Substitution (SNA_r_): Introduction of the methylthio- or methylsulfonyl- group onto the aromatic ring.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine (aniline).

Q3: What are the typical yields for the synthesis of this compound?

A3: The overall yield can vary depending on the specific route and optimization of reaction conditions. However, with optimized protocols, overall yields in the range of 70-85% are achievable.

Q4: What are the potential safety hazards associated with this synthesis?

A4: Several reagents used in this synthesis are hazardous.

  • 3,4-Difluoronitrobenzene and 4-chloro-3-fluoronitrobenzene: These are toxic and irritants. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Sodium methylthiolate: This is a corrosive and malodorous compound.

  • Oxidizing agents (e.g., hydrogen peroxide, m-CPBA): These can be strong oxidizers and potentially explosive. Handle with care and avoid contact with incompatible materials.

  • Catalytic hydrogenation: This involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Palladium on carbon). This should only be performed by trained personnel using appropriate equipment.

Data Presentation

Table 1: Comparison of Synthetic Routes

Starting MaterialKey StepsTypical ReagentsOverall Yield (%)Purity (%)AdvantagesDisadvantages
3,4-Difluoronitrobenzene1. Nucleophilic Aromatic Substitution with Sodium methylthiolate2. Oxidation3. Reduction1. NaSMe, DMF2. H₂O₂, Acetic Acid3. Fe/NH₄Cl or H₂/Pd/C75-85>98Readily available starting material.Three-step synthesis.
4-Chloro-3-fluoronitrobenzene1. Nucleophilic Aromatic Substitution with Sodium methanesulfinate2. Reduction1. NaSO₂Me, DMSO2. SnCl₂/HCl or H₂/Pd/C70-80>98Fewer steps.Starting material may be less common.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-(methylsulfonyl)nitrobenzene from 4-Chloro-3-fluoronitrobenzene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-fluoronitrobenzene (1 eq) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium methanesulfinate (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain crude 3-fluoro-4-(methylsulfonyl)nitrobenzene.

Protocol 2: Reduction of 3-Fluoro-4-(methylsulfonyl)nitrobenzene to this compound

  • Reaction Setup: In a round-bottom flask, suspend 3-fluoro-4-(methylsulfonyl)nitrobenzene (1 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (3-4 eq) and a catalytic amount of ammonium chloride.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.[1]

Mandatory Visualization

Synthesis_Pathway cluster_0 Route 1 cluster_1 Route 2 cluster_2 Final Steps 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene 3-Fluoro-4-(methylthio)nitrobenzene 3-Fluoro-4-(methylthio)nitrobenzene 3,4-Difluoronitrobenzene->3-Fluoro-4-(methylthio)nitrobenzene NaSMe, DMF 3-Fluoro-4-(methylsulfonyl)nitrobenzene_R1 3-Fluoro-4-(methylsulfonyl)nitrobenzene 3-Fluoro-4-(methylthio)nitrobenzene->3-Fluoro-4-(methylsulfonyl)nitrobenzene_R1 H2O2, AcOH This compound This compound 3-Fluoro-4-(methylsulfonyl)nitrobenzene_R1->this compound Reduction (e.g., Fe/NH4Cl) 4-Chloro-3-fluoronitrobenzene 4-Chloro-3-fluoronitrobenzene 3-Fluoro-4-(methylsulfonyl)nitrobenzene_R2 3-Fluoro-4-(methylsulfonyl)nitrobenzene 4-Chloro-3-fluoronitrobenzene->3-Fluoro-4-(methylsulfonyl)nitrobenzene_R2 NaSO2Me, DMSO 3-Fluoro-4-(methylsulfonyl)nitrobenzene_R2->this compound Reduction (e.g., SnCl2/HCl)

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Step Identify Problematic Step (SNAr, Oxidation, Reduction, Purification) Start->Identify_Step SNAr_Check SNAr Issue? Identify_Step->SNAr_Check Oxidation_Check Oxidation Issue? SNAr_Check->Oxidation_Check No SNAr_Solutions Check Reagent Quality Increase Temp/Time Ensure Anhydrous Conditions SNAr_Check->SNAr_Solutions Yes Reduction_Check Reduction Issue? Oxidation_Check->Reduction_Check No Oxidation_Solutions Adjust Oxidant Equivalents Optimize Temperature Change Oxidant Oxidation_Check->Oxidation_Solutions Yes Purification_Check Purification Issue? Reduction_Check->Purification_Check No Reduction_Solutions Ensure Sufficient Reducing Agent Check Catalyst Activity Optimize Reaction Time Reduction_Check->Reduction_Solutions Yes Purification_Solutions Screen Recrystallization Solvents Perform Column Chromatography Utilize Acid-Base Extraction Purification_Check->Purification_Solutions Yes End Improved Yield/Purity Purification_Check->End No SNAr_Solutions->End Oxidation_Solutions->End Reduction_Solutions->End Purification_Solutions->End

Caption: General troubleshooting workflow for synthesis optimization.

Logical_Relationships Yield_Purity High Yield & Purity Reaction_Conditions Optimized Reaction Conditions Temp_Time Temperature & Time Reaction_Conditions->Temp_Time Solvent Solvent Choice Reaction_Conditions->Solvent Stoichiometry Reagent Stoichiometry Reaction_Conditions->Stoichiometry Reagent_Quality High Reagent Quality Anhydrous Anhydrous Conditions Reagent_Quality->Anhydrous Fresh_Reagents Fresh/Properly Stored Reagents Reagent_Quality->Fresh_Reagents Purification_Method Effective Purification Recrystallization Optimal Recrystallization Purification_Method->Recrystallization Chromatography Column Chromatography Purification_Method->Chromatography Temp_Time->Yield_Purity Solvent->Yield_Purity Stoichiometry->Yield_Purity Anhydrous->Yield_Purity Fresh_Reagents->Yield_Purity Recrystallization->Yield_Purity Chromatography->Yield_Purity

References

common impurities and byproducts in 3-Fluoro-4-(methylsulfonyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-(methylsulfonyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing this compound is through the reduction of a nitro-intermediate. This typically involves the catalytic hydrogenation of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene. This approach is analogous to the synthesis of similar compounds like 3-Chloro-4-fluoroaniline and 4-(Methylsulfonyl)aniline, where a nitro group is reduced to an amine.[1][2]

Q2: What are the most common impurities I might encounter in my final product?

Common impurities can originate from unreacted starting materials, byproducts of side reactions, or degradation of the final product. Key potential impurities include:

  • Unreacted Starting Material: 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene.

  • Over-reduction Products: In some reduction methods, the fluorine atom could potentially be removed.

  • Dehalogenated Impurities: Loss of the fluorine atom during reduction can lead to the formation of 4-(methylsulfonyl)aniline.

  • Oxidation Products: The aniline group is susceptible to oxidation, which can lead to colored impurities.

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., ethanol, methanol, ethyl acetate).

  • Catalyst Residues: If a heterogeneous catalyst like Palladium on carbon (Pd/C) is used, trace amounts of palladium may remain.

Q3: My final product has a dark color. What is the likely cause and how can I fix it?

A dark color in the final product often indicates the presence of oxidized impurities. Anilines are prone to air oxidation, which forms highly colored polymeric species. To minimize this:

  • Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Use degassed solvents.

  • Consider purification techniques such as recrystallization or column chromatography to remove these colored impurities. Storing the final product under an inert atmosphere and in the dark can also prevent degradation.

Q4: I am seeing a significant amount of dehalogenated byproduct. How can I minimize this?

The formation of a dehalogenated (des-fluoro) byproduct, 4-(methylsulfonyl)aniline, can occur during catalytic hydrogenation. To minimize this side reaction:

  • Catalyst Choice: Select a catalyst with lower dehalogenation activity.

  • Reaction Conditions: Optimize the reaction temperature and pressure. Lower temperatures and pressures generally reduce the likelihood of dehalogenation.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Check the activity of the catalyst. - Ensure the reaction is running for a sufficient amount of time by monitoring with TLC or HPLC. - Verify the reaction temperature and pressure are optimal.
Product loss during workup or purification.- Optimize the extraction and purification procedures. - Ensure the pH is appropriate during aqueous workup to prevent the product from remaining in the aqueous layer.
Incomplete Reaction Inactive catalyst.- Use fresh catalyst. - Ensure the catalyst was not poisoned by impurities in the starting material or solvent.
Insufficient hydrogen pressure or poor mixing.- Increase the hydrogen pressure within safe limits for the equipment. - Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of byproducts.- Refer to the impurity profile in the FAQs (Q2). - Optimize reaction conditions (temperature, pressure, time) to minimize side reactions.
Degradation of the product.- Work up the reaction promptly after completion. - Store the product under an inert atmosphere and protect it from light.

Experimental Protocols

General Protocol for the Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a suitable hydrogenation reactor, add 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene and a solvent such as methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of 10% Palladium on carbon (Pd/C). The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Protocol for Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The retention times of the main peak and any impurity peaks can be used for quantification.

Visualizations

Synthesis_Pathway start 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene product This compound start->product Reduction reagents H2, Pd/C Methanol reagents->start

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impure Product) check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Byproducts Present? incomplete->byproducts No optimize_conditions Optimize Reaction Conditions (Time, Temp, Pressure, Catalyst) incomplete->optimize_conditions Yes byproducts->optimize_conditions Yes optimize_purification Optimize Purification Method (Recrystallization, Chromatography) byproducts->optimize_purification No product_ok Pure Product Obtained optimize_conditions->product_ok optimize_purification->product_ok

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of Crude 3-Fluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Fluoro-4-(methylsulfonyl)aniline. The following sections detail common purification techniques, address potential experimental issues, and offer guidance for optimizing purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[1] The choice of method depends on the nature and quantity of the impurities. For removal of colored impurities and baseline contaminants, a combination of charcoal treatment followed by recrystallization is often effective. For complex mixtures or to separate closely related impurities, silica gel column chromatography is recommended.

Q2: What are the likely impurities in crude this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in related aniline syntheses can include:

  • Unreacted starting materials: Depending on the synthesis, this could include precursors to the aniline or the methylsulfonyl group.

  • Byproducts of the reaction: These can include isomers or products of side reactions. For instance, in related syntheses of halogenated anilines, dehalogenation products can be a common issue.[1]

  • Oxidation products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.

  • Residual solvents: Solvents used in the reaction or workup may be present in the crude product.

Q3: How can I assess the purity of my purified this compound?

A3: Several analytical techniques can be used to determine the purity of the final product:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any impurities with distinct signals. ¹⁹F NMR can be particularly useful for fluorine-containing compounds.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of impurities.

Troubleshooting Guides

Recrystallization

Q4: My compound "oiled out" instead of forming crystals during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.

  • Solution 2: Ensure a slow cooling rate. Insulating the flask can promote gradual crystal formation instead of oiling.

  • Solution 3: Try a different solvent or a mixed solvent system with a lower boiling point.

Q5: No crystals are forming, even after cooling the solution in an ice bath. What are my options?

A5: This typically indicates that the solution is not saturated enough.

  • Solution 1: If you have used too much solvent, you can evaporate some of it to increase the concentration and then try to recrystallize again.

  • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 3: Add a "seed crystal" of pure this compound to the cooled solution to initiate crystallization.

Q6: The recovery of my purified crystals is very low. How can I improve the yield?

A6: Low recovery can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If crystals form during a hot filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated and the filtration is performed quickly.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath can improve the yield.

Q7: My recrystallized product is still colored. What can I do?

A7: Colored impurities can often be removed by treating the solution with activated charcoal.

  • Procedure: After dissolving the crude product in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Column Chromatography

Q8: My compound is streaking or "tailing" on the TLC plate and the column. How can I fix this?

A8: Tailing is a common issue with amines on silica gel, which is acidic. The basic amine group can interact strongly with the acidic silica, leading to poor separation.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[3]

Q9: I am not getting good separation of my compound from an impurity. What can I adjust?

A9: Poor separation can be addressed by modifying the mobile phase.

  • Solution 1: If the spots are too close together, try a less polar solvent system to increase the retention time and potentially improve separation.

  • Solution 2: If the spots are not moving far enough up the plate (low Rf), increase the polarity of the mobile phase.[4]

  • Solution 3: Experiment with different solvent systems. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[5]

Q10: My compound is not eluting from the column. What should I do?

A10: If your compound is stuck on the column, the mobile phase is likely not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

Experimental Protocols

Note: The following protocols are based on general procedures for similar compounds and should be optimized for this compound.

Recrystallization Solvent Screening

A suitable recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent SystemPolarityBoiling Point (°C)Expected Behavior for a Substituted Aniline
Ethanol/WaterHigh78-100Good potential as a mixed solvent system. The compound is likely soluble in hot ethanol and less soluble in water.
IsopropanolMedium82May be a good single solvent, with good solubility when hot and lower solubility when cold.
Ethyl Acetate/HexaneMedium/Low69-77A good mixed solvent system to try. The compound is likely more soluble in ethyl acetate.
TolueneLow111Potential as a single solvent due to the aromatic nature of both the solvent and the solute.

Protocol 1: Recrystallization using an Ethanol/Water Mixed Solvent System

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid with gentle heating.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly cloudy (this is the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Silica Gel Column Chromatography

Protocol 2: Purification by Silica Gel Column Chromatography

  • Mobile Phase Selection:

    • Perform TLC analysis of the crude material using various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

    • A good starting point is a 9:1 mixture of hexanes:ethyl acetate.

    • The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[3]

    • To prevent peak tailing, add 0.1-1% triethylamine to the chosen eluent.[3]

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin elution.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrys Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recrys->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Gravity Filtration charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter dry Dry Crystals vac_filter->dry pure_recrys Pure Product dry->pure_recrys crude_chrom Crude Product tlc TLC for Mobile Phase Selection crude_chrom->tlc pack Pack Column tlc->pack load Load Sample pack->load elute Elute & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_chrom Pure Product evaporate->pure_chrom

Caption: General experimental workflows for purification by recrystallization and column chromatography.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Compound Oiled Out? start->oiling_out no_crystals No Crystals Formed? low_yield Low Yield? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes no_crystals->low_yield No evaporate_solvent Evaporate Some Solvent no_crystals->evaporate_solvent Yes scratch_flask Scratch Inner Wall of Flask no_crystals->scratch_flask Yes seed_crystal Add a Seed Crystal no_crystals->seed_crystal Yes min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes preheat_glassware Preheat Glassware for Hot Filtration low_yield->preheat_glassware Yes

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

troubleshooting failed reactions involving 3-Fluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-4-(methylsulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions involving this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered in reactions with this compound.

Issue 1: Low or No Yield in N-Acylation or N-Sulfonylation Reactions

Possible Causes:

  • Reduced Nucleophilicity: The aniline nitrogen in this compound is significantly deactivated due to the electron-withdrawing effects of the ortho-fluoro and para-methylsulfonyl groups. This reduced nucleophilicity can lead to slow or incomplete reactions with electrophiles like acyl chlorides or sulfonyl chlorides.

  • Steric Hindrance: The ortho-fluoro group may provide some steric hindrance, impeding the approach of bulky electrophiles.

  • Inadequate Base: The choice and amount of base may be insufficient to neutralize the acid generated during the reaction (e.g., HCl from an acyl chloride) or to sufficiently activate the aniline.

  • Poor Reagent Quality: Degradation of the acylating/sulfonylating agent or the presence of moisture can inhibit the reaction.

Troubleshooting Workflow:

G start Low/No Product Yield check_reagents Verify Reagent & Solvent Quality (Anhydrous conditions, fresh reagents) start->check_reagents increase_temp Increase Reaction Temperature (e.g., in 10-20°C increments) check_reagents->increase_temp If quality is good stronger_base Use a Stronger, Non-Nucleophilic Base (e.g., Pyridine, DMAP, DBU) increase_temp->stronger_base increase_equivalents Increase Equivalents of Electrophile (e.g., 1.5-2.0 eq.) stronger_base->increase_equivalents prolong_time Prolong Reaction Time (Monitor by TLC/LC-MS) increase_equivalents->prolong_time success Reaction Successful prolong_time->success

Caption: Troubleshooting workflow for low-yield N-acylation/N-sulfonylation.

Experimental Protocol: General Procedure for N-Acetylation

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or pyridine).

  • Addition of Base: Add a suitable base. For less reactive anilines, a stronger, non-nucleophilic base like pyridine (used as solvent) or the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be beneficial.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1-1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in non-polar solvents?

A1: The molecule possesses a polar sulfonyl group (-SO₂CH₃) and an amino group (-NH₂) capable of hydrogen bonding. These polar functionalities dominate the molecule's properties, leading to poor solubility in non-polar solvents like hexane or toluene. It exhibits better solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol).

Q2: Can I perform Friedel-Crafts acylation on the aromatic ring of this compound?

A2: Direct Friedel-Crafts acylation is generally unsuccessful with anilines. The basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), leading to the deactivation of the aromatic ring towards electrophilic substitution. To achieve ring acylation, the amino group must first be protected, for example, as an amide.

Q3: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?

A3: The directing effects of the substituents are as follows:

  • -NH₂ (amino): Strongly activating, ortho, para-director.

  • -F (fluoro): Deactivating, ortho, para-director.

  • -SO₂CH₃ (methylsulfonyl): Strongly deactivating, meta-director.

The powerful activating effect of the amino group will be the dominant directing factor. The position para to the amino group is occupied by the methylsulfonyl group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amino group.

Signaling Pathway Analogy: Directing Effects in Electrophilic Aromatic Substitution

G substituents Substituents on Aniline Ring amino -NH2 (Strongly Activating, o,p-directing) substituents->amino fluoro -F (Deactivating, o,p-directing) substituents->fluoro sulfonyl -SO2CH3 (Strongly Deactivating, m-directing) substituents->sulfonyl outcome Regiochemical Outcome amino->outcome fluoro->outcome sulfonyl->outcome ortho_sub Substitution at ortho-positions to -NH2 outcome->ortho_sub Dominant Effect

Caption: Logical relationship of substituent directing effects.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Chloro-4-fluoroaniline4-(Methylsulfonyl)aniline
CAS Number 252561-34-5367-21-55470-49-5
Molecular Formula C₇H₈FNO₂SC₆H₅ClFNC₇H₉NO₂S
Molecular Weight 189.21 g/mol 145.56 g/mol 171.22 g/mol
Appearance SolidDark purple to black solidNot specified
Melting Point Not specified42-47 °CNot specified
Boiling Point Not specified227-228 °CNot specified

Table 2: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amino and sulfonyl groups.
Polar Aprotic Acetone, Dichloromethane, Ethyl AcetateModerate to HighCan engage in dipole-dipole interactions.
Non-Polar Hexane, TolueneLowLimited intermolecular interactions with the polar functional groups.

Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Fluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Fluoro-4-(methylsulfonyl)aniline and its derivatives in common cross-coupling reactions. The unique electronic properties of this substrate, characterized by two strong electron-withdrawing groups (fluoro and methylsulfonyl), present specific challenges that require careful optimization of reaction conditions.

Section 1: Buchwald-Hartwig Amination with this compound as the Nucleophile

The primary challenge in using this compound as a nucleophile is its significantly reduced nucleophilicity due to the potent electron-withdrawing effects of the fluoro and methylsulfonyl substituents. This makes C-N bond formation difficult and requires highly active catalyst systems.

Frequently Asked Questions & Troubleshooting

Q1: Why is my Buchwald-Hartwig amination failing or giving low yields when using this compound?

A: Low reactivity is the most common issue and stems directly from the aniline's poor nucleophilicity. Standard conditions are often insufficient. Key factors include:

  • Weak Nucleophile: The electron density on the nitrogen atom is severely diminished, making it a poor nucleophile for the palladium catalyst complex.

  • Catalyst Inhibition: The substrate or deprotonated amide may coordinate too strongly to the palladium center, slowing down or halting the catalytic cycle.

  • Insufficient Base Strength: The pKa of the N-H bond is lower than typical anilines, but a strong, non-nucleophilic base is still required to generate the active palladium-amido complex without causing side reactions.

Q2: What are the recommended starting conditions for coupling this electron-deficient aniline with an aryl halide?

A: A robust, highly active catalyst system is essential.[1] Modern, sterically hindered, and electron-rich phosphine ligands are required to promote the key steps of the catalytic cycle, namely reductive elimination.[2][3]

  • Catalyst/Ligand: Use a pre-formed palladium precatalyst or generate the active catalyst in situ from a Pd(0) or Pd(II) source with a specialized ligand. Buchwald-type biaryl phosphine ligands are highly recommended.[4]

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[5]

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used.[5]

  • Temperature: Elevated temperatures (80-110 °C) are often necessary to drive the reaction to completion.[5]

Q3: My reaction is stalled. How can I increase the conversion rate?

A: If initial conditions fail, consider the following optimization steps:

  • Switch Ligand: Move to a more electron-rich and sterically bulky ligand. Ligands like BrettPhos or RuPhos have shown broad utility for challenging amine couplings.[4]

  • Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for any signs of decomposition.

  • Use a Stronger Base: If using a carbonate or phosphate base, switch to an alkoxide like NaOtBu.

  • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes improve yields for particularly difficult substrates.

Q4: I'm observing decomposition of my starting material or product. What is the cause?

A: Decomposition can be caused by several factors:

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed.

  • Excessively High Temperature: While heat is often required, prolonged exposure to high temperatures can degrade sensitive functional groups or the catalyst itself.

  • Base-Mediated Degradation: Strong bases can sometimes react with other functional groups on your coupling partners.

Data Summary: Recommended Conditions for Buchwald-Hartwig Amination

The table below provides a starting point for optimizing the amination of an aryl halide with this compound, based on general protocols for electron-deficient amines.

ComponentRecommendationRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) and Pd(II) precursors. Pre-formed catalysts (e.g., XPhos Pd G3) are often more reliable.
Ligand XPhos, SPhos, BrettPhos, RuPhosBulky, electron-rich monophosphine ligands are crucial for promoting C-N reductive elimination with weak nucleophiles.[4][5]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required to deprotonate the weakly acidic N-H bond effectively.[5]
Solvent Toluene, 1,4-DioxaneAnhydrous, degassed aprotic solvents are standard.[5]
Temperature 80 - 110 °CHigher temperatures are generally needed to overcome the high activation energy of the reaction.[5]
Catalyst Loading 1 - 3 mol%Start with lower loadings and increase only if necessary.
Stoichiometry 1.1 - 1.2 equiv. AmineA slight excess of the amine coupling partner is common.[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a glovebox, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial or flask.

  • Reagent Addition: Add this compound (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture with vigorous stirring at 90-110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, quench carefully with water or saturated aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Visualization: Troubleshooting Workflow

G start Low / No Conversion in Buchwald-Hartwig Amination check_reagents Verify Reagent Purity & Inert Conditions start->check_reagents change_ligand Switch to Bulker, More Electron-Rich Ligand (e.g., BrettPhos) check_reagents->change_ligand increase_temp Increase Temperature (80 -> 110 °C) change_ligand->increase_temp change_base Switch to Stronger Base (e.g., K3PO4 -> NaOtBu) increase_temp->change_base increase_loading Increase Catalyst Loading (2% -> 4%) change_base->increase_loading success Reaction Successful increase_loading->success G pd0 Pd(0)L2 pdiia Ar-Pd(II)L2-X pd0->pdiia oa oa Oxidative Addition pdiib Ar-Pd(II)L2-R pdiia->pdiib tm tm Transmetalation pdiib->pd0 re arr Ar-R pdiib->arr re Reductive Elimination arx Ar-X arx->pdiia rby2 R-B(OH)2 + Base rby2->pdiib G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification prep1 Oven-Dry Glassware prep2 Degas Solvents prep1->prep2 prep3 Weigh Reagents in Inert Atmosphere prep2->prep3 react1 Assemble Reaction Under N2/Ar prep3->react1 react2 Heat & Stir react1->react2 react3 Monitor Progress (TLC, LC-MS) react2->react3 work1 Quench Reaction react3->work1 work2 Liquid-Liquid Extraction work1->work2 work3 Column Chromatography work2->work3

References

Technical Support Center: Scale-Up of 3-Fluoro-4-(methylsulfonyl)aniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up production of 3-Fluoro-4-(methylsulfonyl)aniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically involves the reduction of a nitro-intermediate, such as 2-Fluoro-4-nitro-1-(methylsulfonyl)benzene.

Problem Potential Cause Suggested Solution
Low Conversion of Starting Material Inactive or poisoned catalyst- Ensure the catalyst (e.g., Pd/C, Pt/C) is fresh and properly stored.- Increase catalyst loading incrementally.- Verify the purity of starting materials and solvents for potential catalyst poisons like sulfur compounds.
Insufficient hydrogen pressure or poor mixing- Increase hydrogen pressure within the recommended safety limits for the reactor.- Ensure vigorous agitation to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer.
Suboptimal reaction temperature- Gradually increase the reaction temperature in 5-10°C increments while monitoring for byproduct formation.
Significant Byproduct Formation Dehalogenation (loss of fluorine)- Use a more selective catalyst or add a catalyst modifier.- Lower the reaction temperature and hydrogen pressure.- Reduce the overall reaction time.
Incomplete reduction of the nitro group- Increase the reaction time or hydrogen pressure.- Confirm the catalyst is sufficiently active. Intermediates like nitroso and hydroxylamine compounds can form, which may lead to undesired azo and azoxy byproducts.
Product Loss During Workup Inefficient extraction- Perform multiple extractions with a suitable organic solvent.- Adjust the pH of the aqueous layer to ensure the aniline is in its free base form for optimal extraction into the organic phase.
Suboptimal recrystallization- Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.- Avoid using an excessive amount of solvent to prevent loss of yield.
Difficulty in Product Purification Presence of closely-boiling impurities- If distillation is used, employ a fractional distillation column with a higher number of theoretical plates for better separation.
Co-precipitation of impurities during recrystallization- Optimize the cooling rate during crystallization; slower cooling often leads to purer crystals.- Consider a multi-step purification process, such as a combination of column chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the catalytic hydrogenation of 2-Fluoro-4-nitro-1-(methylsulfonyl)benzene. This method generally provides high conversion rates and selectivity. Catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are frequently used with hydrogen gas as the reducing agent.[1][2] An older, less environmentally friendly method involves reduction with iron powder in an acidic medium, which generates significant iron sludge.[3]

Q2: What are the critical reaction parameters to monitor during the catalytic hydrogenation step?

The key parameters to control are temperature, hydrogen pressure, catalyst selection and loading, and reaction time. Optimal temperature ranges are typically between 50-100°C, and hydrogen pressure is generally maintained between 0.1 and 5 MPa.[1][2] The choice of solvent can also influence the reaction's efficiency and selectivity.

Q3: What are the common side reactions and byproducts to be aware of during the synthesis?

The primary side reactions include:

  • Dehalogenation: The fluorine atom can be replaced by a hydrogen atom, leading to the formation of 4-(methylsulfonyl)aniline. This is a common issue in the catalytic hydrogenation of halogenated nitroaromatics.[1]

  • Incomplete reduction: The reaction may halt at intermediate stages, forming nitroso and hydroxylamine intermediates. These can further react to form azoxy, azo, and hydrazo compounds.[1]

Q4: How can I effectively purify the crude this compound?

Recrystallization is a common and effective method for purifying the final product. A mixed solvent system, such as ethanol/water, can be a good starting point.[4] The principle is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution.[4] If the solution is highly colored, treatment with activated carbon before hot filtration can help remove colored impurities.[4]

Experimental Protocols

Catalytic Hydrogenation of 2-Fluoro-4-nitro-1-(methylsulfonyl)benzene

This protocol outlines a general procedure for the reduction of the nitro-intermediate to produce this compound.

Materials:

  • 2-Fluoro-4-nitro-1-(methylsulfonyl)benzene

  • 1% Pt/C catalyst

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Pressurized reaction vessel (hydrogenator)

Procedure:

  • Charge the reaction vessel with 2-Fluoro-4-nitro-1-(methylsulfonyl)benzene and the solvent (e.g., methanol).

  • Add the 1% Pt/C catalyst. The typical catalyst loading is in a mass ratio of starting material to catalyst between 200:1 and 400:1.[2]

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) three times, followed by three purges with hydrogen gas.[5]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).[5]

  • Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 80°C).[5]

  • Maintain the reaction for a set time (e.g., 5 hours), monitoring hydrogen uptake to determine reaction completion.[5]

  • Upon completion, cool the reactor and carefully vent the excess hydrogen.

  • Filter the hot reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.

  • The resulting filtrate containing the crude product can then be concentrated and purified, typically by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Synthesis start Start reactor_charge Charge Reactor: - 2-Fluoro-4-nitro-1-(methylsulfonyl)benzene - Solvent (Methanol) - Pt/C Catalyst start->reactor_charge purging Purge Reactor: - 3x with Inert Gas - 3x with Hydrogen reactor_charge->purging pressurize_heat Pressurize with H2 & Heat to Reaction Temp. purging->pressurize_heat reaction Catalytic Hydrogenation (Monitor H2 uptake) pressurize_heat->reaction cooldown_vent Cooldown & Vent reaction->cooldown_vent filtration Hot Filtration (Remove Catalyst) cooldown_vent->filtration purification Concentration & Purification (Recrystallization) filtration->purification end End: Pure this compound purification->end

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_low_conversion Troubleshooting Low Conversion cluster_good_conversion Troubleshooting Product Loss start Low Yield Observed check_conversion Check Reaction Conversion (e.g., by HPLC, TLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low good_conversion Good Conversion check_conversion->good_conversion High catalyst_issue Catalyst Issues? (Age, Purity, Loading) low_conversion->catalyst_issue Yes extraction_issue Inefficient Extraction? (pH, Solvent Volume) good_conversion->extraction_issue Yes conditions_issue Reaction Conditions? (Temp, Pressure, Mixing) catalyst_issue->conditions_issue No recrystallization_issue Suboptimal Recrystallization? (Solvent, Cooling Rate) extraction_issue->recrystallization_issue No

Caption: A logical diagram for troubleshooting low yield issues in the synthesis process.

References

preventing byproduct formation in 3-Fluoro-4-(methylsulfonyl)aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-4-(methylsulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation in reactions involving this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used?

A1: this compound is a versatile building block in pharmaceutical synthesis. The most common reactions include:

  • Nucleophilic Aromatic Substitution (SNAr): The amine group acts as a nucleophile, attacking electron-deficient aromatic or heteroaromatic rings. A key example is in the synthesis of kinase inhibitors, where it reacts with chlorinated quinazolines or similar scaffolds.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Buchwald-Hartwig Amination: The aniline is coupled with aryl or heteroaryl halides/triflates to form diarylamines.

    • Suzuki-Miyaura Coupling: While less common for the aniline itself, derivatives of this compound (e.g., after conversion to a halide or boronic ester) can participate in C-C bond formation.

  • Acylation/Amide Bond Formation: The amine group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

  • Diazotization and Subsequent Reactions (e.g., Sandmeyer): The aniline can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents (halides, cyano, hydroxyl groups) onto the aromatic ring.

Q2: I am observing a colored impurity in my reaction mixture when using this compound. What could be the cause?

A2: The discoloration of reaction mixtures involving anilines is often due to oxidation. Like many aniline derivatives, this compound can be susceptible to air and light, leading to the formation of colored impurities. It is crucial to store the reagent in a tightly sealed container, protected from light and moisture, and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: How does the electronic nature of this compound affect its reactivity and potential for byproduct formation?

A3: The substituents on the aniline ring significantly influence its reactivity:

  • The amino group (-NH2) is an activating, ortho-, para-directing group for electrophilic aromatic substitution.

  • The fluorine atom (-F) is deactivating but ortho-, para-directing.

  • The methylsulfonyl group (-SO2CH3) is a strong deactivating, meta-directing group.

In nucleophilic reactions of the amine, the electron-withdrawing nature of the fluoro and methylsulfonyl groups reduces the nucleophilicity of the aniline compared to unsubstituted aniline. This can necessitate more forcing reaction conditions (e.g., higher temperatures), which in turn may increase the likelihood of side reactions and degradation.

Troubleshooting Guides

Issue 1: Byproduct Formation in Nucleophilic Aromatic Substitution (SNAr) Reactions

Common Scenario: Reaction of this compound with a chloro- or fluoro-substituted heteroaromatic compound (e.g., a 4-chloroquinazoline) results in low yield of the desired product and formation of multiple byproducts.

Potential Byproducts & Causes:

  • Unreacted Starting Material: Due to the reduced nucleophilicity of the aniline, the reaction may be slow or incomplete.

  • Hydrolysis of the Electrophile: If water is present in the reaction mixture, the chloro- or fluoro-substituted electrophile can be hydrolyzed to its corresponding hydroxyl derivative.

  • Dimerization/Self-Condensation of the Electrophile: Under basic conditions, the electrophile may react with itself.

  • Degradation Products: High temperatures can lead to the degradation of starting materials and products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for SNAr reactions.

Quantitative Data Summary (Illustrative):

ParameterCondition ACondition BCondition C
Solvent IsopropanolDioxaneDMF (anhydrous)
Base TriethylamineDIPEAK2CO3
Temperature 80 °C100 °C120 °C
Product Yield (%) 456585
Hydrolysis Byproduct (%) 1510<2
Other Byproducts (%) >20155

Experimental Protocol: Optimized SNAr Reaction

  • Preparation: To an oven-dried flask, add the chloro-substituted heteroaromatic compound (1.0 eq.), this compound (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.

  • Reaction: Heat the mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS until the consumption of the limiting starting material.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Common Scenario: Coupling of this compound with an aryl halide results in a low yield of the desired diarylamine, accompanied by side products.

Potential Byproducts & Causes:

  • Homocoupling of Aryl Halide: The aryl halide can couple with itself to form a biaryl byproduct.

  • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.

  • Catalyst Decomposition: The palladium catalyst can decompose (e.g., form palladium black), leading to a loss of activity. This is often caused by the presence of oxygen.

  • Side Reactions of the Sulfonyl Group: While generally stable, under harsh conditions, the C-S bond of the methylsulfonyl group could potentially undergo cleavage, though this is less common.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Quantitative Data Summary (Illustrative):

ParameterCondition ACondition BCondition C
Catalyst Pd(OAc)2/PPh3Pd2(dba)3/BINAPPd(XPhos) G3
Base K2CO3Cs2CO3NaOtBu
Product Yield (%) 305590
Hydrodehalogenation (%) 2515<5
Homocoupling (%) 108<2

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under a stream of argon, add the aryl halide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (e.g., Pd(XPhos) G3, 1-2 mol%), and the ligand (if not using a precatalyst) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Issue 3: Byproduct Formation in Acylation Reactions

Common Scenario: Acylation of this compound with an acyl chloride or anhydride leads to the formation of di-acylated or other byproducts.

Potential Byproducts & Causes:

  • Di-acylation: The initially formed amide can be further acylated, especially if a strong base and excess acylating agent are used.

  • O-Acylation (if applicable): If the acylating agent is an anhydride and the reaction is run in a protic solvent, ester formation is possible, although less likely here.

  • Ring Acylation (Friedel-Crafts): Under Lewis acidic conditions, acylation of the aromatic ring could occur, though this is unlikely given the deactivating nature of the substituents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for acylation reactions.

Experimental Protocol: Optimized Acylation

  • Preparation: Dissolve this compound (1.0 eq.) and a non-nucleophilic base like pyridine or DIPEA (1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.

  • Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.05 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amide by recrystallization or column chromatography.

Analytical Protocols

HPLC Method for Reaction Monitoring and Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a suitable wavelength for the chromophores in your molecules.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 acetonitrile/water mixture and filter through a 0.45 µm syringe filter before injection.

This HPLC method can effectively separate the relatively polar this compound from less polar products and many common byproducts. For identification of unknown impurities, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

HPLC method development and validation for 3-Fluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working on the HPLC method development and validation for 3-Fluoro-4-(methylsulfonyl)aniline. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and FAQs to address common issues.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a standard reversed-phase HPLC method suitable for the quantification and purity determination of this compound.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of sample diluent to get a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the stock solution with the sample diluent to achieve a final concentration of approximately 10 µg/mL.

  • Sample Preparation: Prepare the sample by dissolving it in the sample diluent to achieve an expected concentration similar to the working standard solution. Filter the final solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical system suitability results for the proposed method. These parameters must be verified before running the sample set to ensure the system is performing correctly.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) Consistent within ±2%~6.5 min
Tailing Factor (T) T ≤ 1.51.1
Theoretical Plates (N) N ≥ 2000> 5000
%RSD of Peak Area ≤ 2.0% (for 6 replicate injections)0.8%

Visual Workflow for HPLC Method Development

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Finalization Analyte Analyte Properties (this compound) Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Column Select Column (C18) Mode->Column Detector Select Detector (UV-Vis) Column->Detector Scouting Scouting Gradient Run Detector->Scouting Optimize Optimize Mobile Phase & Gradient Scouting->Optimize Params Fine-tune Parameters (Flow, Temp) Optimize->Params SST Define System Suitability Params->SST Validation Perform Method Validation (ICH Guidelines) SST->Validation Protocol Finalize Protocol Validation->Protocol

Caption: A logical workflow for HPLC method development.

Frequently Asked Questions (FAQs)

Q1: Why is reversed-phase HPLC with a C18 column the recommended starting point for this compound? Reversed-phase chromatography is suitable for separating a wide range of non-polar to moderately polar compounds, which includes many pharmaceutical molecules.[1] this compound is an aromatic amine with moderate polarity, making it an ideal candidate for separation on a non-polar C18 stationary phase using a polar mobile phase (like water and acetonitrile).

Q2: What is the purpose of adding formic acid to the mobile phase? The aniline group in the analyte is basic and can interact with residual acidic silanol groups on the silica-based C18 column. This secondary interaction is a common cause of peak tailing.[2] Adding a small amount of acid, like formic acid, to the mobile phase suppresses the ionization of these silanol groups, leading to more symmetrical (Gaussian) peak shapes.

Q3: What are the key parameters to assess when validating this HPLC method as per ICH guidelines? Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] According to ICH guidelines, the key validation parameters include:

  • Accuracy: Closeness of test results to the true value.

  • Precision: Repeatability and intermediate precision of the results.[3][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting Guide

Peak Shape Problems

Q: My peak for this compound is tailing (asymmetrical with a drawn-out right side). What are the likely causes and how can I fix it? Peak tailing is a common issue, especially for basic compounds like anilines.[5] Here are the primary causes and solutions:

  • Cause 1: Secondary Silanol Interactions. The basic amine group on your analyte is interacting with acidic silanol groups on the column packing.

    • Solution: Ensure your mobile phase contains an acidic modifier like 0.1% formic or trifluoroacetic acid (TFA). You can also try a column with better end-capping or a different stationary phase.

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.[6]

    • Solution: Dilute your sample or reduce the injection volume.

  • Cause 3: Column Contamination or Degradation. Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.[7]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.[7]

  • Cause 4: Extracolumn Dead Volume. Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.

Q: My analyte peak is split or appears as a doublet. What is the problem? Peak splitting indicates that the sample is encountering two different paths or environments during analysis.[2]

  • Cause 1: Column Void or Channeling. A void has formed at the head of the column, causing the sample to travel through different paths. This can be caused by pressure shocks or using the column outside its recommended pH range.[2]

    • Solution: Try reversing and flushing the column (if the manufacturer allows). Often, the column needs to be replaced. Using a guard column can help protect the analytical column.[2]

  • Cause 2: Partially Plugged Frit. The inlet frit of the column is partially blocked, leading to a disturbed flow path.

    • Solution: Filter all samples and mobile phases. Try back-flushing the column. If this fails, replace the frit or the column.

  • Cause 3: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and splitting.[8]

    • Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent whenever possible.

Retention Time Issues

Q: The retention time of my peak is consistently drifting in one direction (e.g., always getting shorter) over a sequence of runs. Why? Retention time drift is often caused by a gradual change in the chromatographic system.[7][9]

  • Cause 1: Mobile Phase Composition Change. The more volatile component of your mobile phase (e.g., acetonitrile) may be evaporating from the reservoir, making the mobile phase weaker and increasing retention times.[10]

    • Solution: Keep mobile phase bottles covered and prepare fresh mobile phase daily. Using an online degasser can also help maintain consistency.[10]

  • Cause 2: Inadequate Column Equilibration. If the column is not fully equilibrated with the starting gradient conditions between runs, retention times can shift, especially in the first few injections.

    • Solution: Ensure the equilibration time in your method is sufficient (typically 5-10 column volumes).

  • Cause 3: Temperature Fluctuations. Changes in the ambient or column temperature can affect mobile phase viscosity and separation chemistry, leading to retention time shifts.[9]

    • Solution: Use a column oven to maintain a stable temperature.[9]

  • Cause 4: System Leaks. A small, slow leak in the pump or fittings can cause the flow rate to decrease, leading to longer retention times.[10]

    • Solution: Inspect the system for any signs of leaks, especially around fittings and pump seals. Pay attention to crystallized buffer salts, which can indicate a past leak.[10]

Spurious Peaks

Q: I am seeing unexpected peaks in my chromatogram, sometimes even when I inject a blank. What are these "ghost peaks" and where do they come from? Ghost peaks are signals that do not originate from the injected sample.[11] Identifying their source is a process of elimination.[11]

  • Cause 1: Contaminated Mobile Phase or Solvents. Impurities in your water, acetonitrile, or buffer additives can accumulate on the column and elute as peaks, especially during a gradient run.[12][13]

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter all aqueous mobile phases. To confirm, run a blank gradient without a column to see if the peaks persist.[13]

  • Cause 2: Sample Carryover. Residue from a previous, more concentrated sample can remain in the autosampler needle or injection valve and be injected with the next sample.[11]

    • Solution: Run a blank injection after a high-concentration sample to check for carryover. Optimize the needle wash solvent and procedure in your autosampler method.

  • Cause 3: System Contamination. Impurities can build up in various parts of the HPLC system, such as the pump, degasser, or tubing.[12]

    • Solution: Systematically flush each component of the system with a strong solvent to remove contaminants.

Visual Troubleshooting Guide for Peak Tailing

start Peak Tailing Observed check_conc Action: Inject a 10x diluted sample start->check_conc overload Diagnosis: Column Overload Solution: Reduce sample concentration or injection volume. check_conc->overload Tailing improves not_overload Peak still tails check_conc->not_overload No improvement check_ph Action: Check mobile phase pH/acid content not_overload->check_ph silanol Diagnosis: Silanol Interaction Solution: Add/increase acid modifier (e.g., 0.1% formic acid). check_ph->silanol pH is neutral/ acid is missing not_silanol pH is correct check_ph->not_silanol pH/acid is correct check_system Action: Check fittings & tubing connections not_silanol->check_system dead_volume Diagnosis: Extra-column Dead Volume Solution: Use shorter/narrower tubing. Remake connections. check_system->dead_volume Loose fittings found not_dead_volume Connections are good check_system->not_dead_volume No issues found final Diagnosis: Column Issue Solution: Flush with strong solvent. If unresolved, replace column. not_dead_volume->final

Caption: A decision tree for troubleshooting peak tailing.

References

Technical Support Center: Resolving Poor Peak Shape in HPLC Analysis of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of fluorinated anilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape, specifically peak tailing, when analyzing fluorinated anilines?

A1: Poor peak shape, particularly tailing, for fluorinated anilines, which are basic compounds, typically stems from two main sources:

  • Chemical Interactions: The primary chemical cause is the secondary interaction between the basic aniline compounds and acidic residual silanol groups on the surface of silica-based HPLC columns[1][2][3]. At a mobile phase pH above 3, these silanol groups are deprotonated and carry a negative charge, which strongly interacts with the positively charged basic analytes, leading to peak tailing[2][3].

  • Physical Issues: Physical problems within the HPLC system can also lead to peak distortion for all analytes. These include voids in the column packing, excessive extra-column volume (e.g., long or wide tubing), or a partially blocked column frit[1][2][4].

Q2: How can I determine if my peak tailing issue is chemical or physical?

A2: A simple diagnostic test can help you differentiate between a chemical and a physical problem. Inject a neutral compound into your system. If the neutral compound exhibits a symmetrical peak shape while your fluorinated aniline peak tails, the issue is likely chemical in nature (i.e., secondary interactions with the stationary phase)[1]. If the neutral compound also shows a tailing peak, the problem is likely physical, such as a column void or issues with system plumbing[1].

Q3: Are there specific column chemistries that are better suited for analyzing fluorinated anilines?

A3: Yes, selecting the right column is crucial. For basic compounds like fluorinated anilines, consider the following:

  • High-Purity, End-Capped Columns: Modern columns made from high-purity silica with thorough end-capping are designed to minimize the number of accessible acidic silanol groups, thus reducing peak tailing for basic compounds[5].

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the basic analytes from interacting with the residual silanol groups[2].

  • Fluorinated Phases: Columns with fluorinated stationary phases, such as pentafluorophenyl (PFP or F5) phases, can offer unique selectivity for halogenated compounds, including fluorinated anilines[6][7]. They can also increase the retention of basic analytes, which can be beneficial, especially in LC-MS applications[6][8].

Q4: How does the mobile phase pH affect the peak shape of fluorinated anilines?

A4: Mobile phase pH is a critical parameter. Since fluorinated anilines are basic, they will be protonated and positively charged in an acidic mobile phase. The stationary phase's silanol groups are protonated (neutral) at low pH (around 2-3) and deprotonated (negatively charged) at higher pH[9]. To achieve good peak shape, it is recommended to work at a low mobile phase pH (e.g., pH 2.5-3.5) to neutralize the silanol groups and minimize the strong ionic interactions that cause peak tailing[3][5].

Troubleshooting Guides

This section provides a step-by-step approach to resolving poor peak shape for fluorinated anilines.

Guide 1: Optimizing Mobile Phase Conditions

Problem: You are observing significant peak tailing for your fluorinated aniline analyte.

Solution Workflow:

start Start: Poor Peak Shape Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust pH to 2.5-3.5 using Formic or Acetic Acid check_ph->adjust_ph No check_additive Is a Competing Base Used? check_ph->check_additive Yes evaluate Evaluate Peak Shape adjust_ph->evaluate add_additive Add a Competing Base (e.g., 0.1% Triethylamine) check_additive->add_additive No check_buffer Is Buffer Concentration Sufficient (10-50 mM)? check_additive->check_buffer Yes add_additive->evaluate increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_buffer->evaluate Yes increase_buffer->evaluate end End: Improved Peak Shape evaluate->end start Start: Persistent Peak Tailing check_column_type Is the Column Suitable for Basic/Fluorinated Compounds? start->check_column_type select_new_column Select a Modern, End-Capped, Polar-Embedded, or Fluorinated Phase Column check_column_type->select_new_column No check_column_health Is the Column Old or Contaminated? check_column_type->check_column_health Yes evaluate Evaluate Peak Shape with New/Clean Column select_new_column->evaluate flush_column Flush Column with a Strong Solvent check_column_health->flush_column Maybe replace_column Replace Column check_column_health->replace_column Yes flush_column->evaluate replace_column->evaluate end End: Improved Peak Shape evaluate->end

References

stability issues and degradation of 3-Fluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 3-Fluoro-4-(methylsulfonyl)aniline. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and experimental use of this compound.

Q1: I've observed a change in the color of my this compound solid sample over time. What could be the cause?

A1: Color change in aniline-containing compounds is often indicative of oxidation. The amino group is susceptible to air oxidation, which can lead to the formation of colored impurities. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] If you observe significant color change, it is advisable to re-analyze the purity of the material before use.

Q2: My experimental results are inconsistent when using older batches of this compound. Could this be a stability issue?

A2: Yes, inconsistent results with older batches can be a strong indicator of degradation. Over time, the compound may undergo subtle degradation that is not visually apparent but can impact its reactivity or biological activity. It is crucial to use fresh batches for sensitive experiments or to re-qualify older batches for purity and identity before use. Proper storage in a cool, dry, and dark place is essential to minimize degradation.[2]

Q3: What are the likely degradation pathways for this compound under stress conditions?

A3: Based on its chemical structure, this compound may degrade through several pathways, including:

  • Oxidation: The aniline moiety is prone to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities.

  • Hydrolysis: While the methylsulfonyl group is generally stable, under harsh acidic or basic conditions, hydrolysis could potentially occur.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of aromatic amines.[3]

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for assessing the purity and degradation of this compound.[4][5] The method should be able to separate the intact compound from its potential degradation products. For structural elucidation of unknown degradants, coupling HPLC with Mass Spectrometry (HPLC-MS) is highly recommended.[4][6]

Q5: How should I handle and store this compound to ensure its stability?

A5: To maintain the integrity of the compound, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][7][8] For long-term storage, keeping it at 4°C and protected from light is advisable.

  • Handling: Handle in a well-ventilated area or under a chemical fume hood.[9] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8] Wash hands thoroughly after handling.[7]

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3] The table below summarizes typical stress conditions used in such studies.

Stress ConditionTypical MethodologyPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursDegradation of the aniline or potential hydrolysis of the sulfonamide group.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursSimilar to acid hydrolysis, with potential for base-catalyzed reactions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the amino group to form N-oxides, nitroso, or nitro derivatives.
Thermal Stress Solid-state at 80°C for 48 hoursTo assess solid-state stability and identify thermally induced degradants.
Photostability Exposure to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²)To evaluate light-induced degradation pathways.

Note: The conditions provided are general recommendations. The actual experimental conditions may need to be optimized based on the observed stability of this compound.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.

    • Thermal: Store a solid sample of the compound in an oven at a controlled temperature.

    • Photolytic: Expose a solution and a solid sample to a photostability chamber.

  • Time Points: Withdraw aliquots from the stressed samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Visualizations

cluster_workflow Troubleshooting Workflow for Stability Issues start Observation of Inconsistent Results or Physical Change check_storage Verify Storage Conditions (Temp, Light, Inert Atm.) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC-UV) check_storage->purity_analysis Conditions OK remediate Implement Corrective Actions: - Optimize Storage - Use Fresh Batches check_storage->remediate Conditions Not Met compare_batches Compare with New/Reference Batch purity_analysis->compare_batches degradation_confirmed Degradation Confirmed compare_batches->degradation_confirmed Significant Difference no_degradation No Significant Degradation compare_batches->no_degradation No Significant Difference characterize Characterize Degradants (e.g., LC-MS) degradation_confirmed->characterize investigate_other Investigate Other Experimental Variables no_degradation->investigate_other characterize->remediate

Caption: General workflow for troubleshooting stability issues of this compound.

cluster_pathway Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Forced Conditions) cluster_photodegradation Photodegradation parent This compound nitroso Nitroso Derivative parent->nitroso [O] polymer Polymeric Impurities parent->polymer [O] hydrolyzed_sulfonamide 3-Fluoroaniline-4-sulfonic acid parent->hydrolyzed_sulfonamide H₂O / H⁺ or OH⁻ photoproducts Various Photoproducts parent->photoproducts nitro Nitro Derivative nitroso->nitro [O]

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to 3-Fluoro-4-(methylsulfonyl)aniline and Other Fluorinated Anilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties and biological activities of 3-Fluoro-4-(methylsulfonyl)aniline in comparison to other key fluorinated anilines, providing valuable insights for applications in medicinal chemistry and materials science.

Introduction

Fluorinated anilines are a critical class of building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms and other functional groups onto the aniline scaffold can significantly modulate a molecule's physicochemical and biological properties. This guide provides a comparative analysis of this compound against other structurally relevant fluorinated anilines, including 2-fluoroaniline, 4-fluoroaniline, and the non-fluorinated analog, 4-(methylsulfonyl)aniline. By presenting key experimental data and methodologies, this document aims to assist researchers, scientists, and drug development professionals in making informed decisions for their research and development endeavors.

Physicochemical Properties: A Comparative Overview

The electronic properties of the substituents on the aniline ring profoundly influence the molecule's pKa, lipophilicity (logP), and solubility, which in turn affect its reactivity, metabolic stability, and pharmacokinetic profile. The table below summarizes the key physicochemical properties of this compound and its counterparts.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted/Experimental)logP (Predicted/Experimental)
This compound this compound189.20~3.5 (Predicted)~0.6 (Predicted for 4-fluoro-3-(methylsulfonyl)aniline)[1]
2-Fluoroaniline2-Fluoroaniline111.123.2[2]1.15
4-Fluoroaniline4-Fluoroaniline111.124.65[3]1.15[3]
4-(Methylsulfonyl)aniline4-(Methylsulfonyl)aniline171.222.69 (Predicted)0.45 (Predicted)

Biological Activity: A Focus on Kinase and Cyclooxygenase Inhibition

Aniline derivatives are prominent scaffolds in the development of kinase inhibitors for oncology, as they can mimic the hinge-binding motif of ATP. The methylsulfonyl group is also a key feature in several selective COX-2 inhibitors. This section compares the known or inferred biological activities of this compound and related compounds.

Compound/Derivative ClassTarget(s)Reported ActivityReference
Anilino-1,4-naphthoquinone DerivativesEGFRIC50 values in the nanomolar range (e.g., 6.23 nM, 18.64 nM)[4][4]
2-(4-methylsulfonyl phenyl) indole DerivativesCOX-2Potent inhibitory activity (IC50 = 0.1–0.31 µM) with high selectivity over COX-1.[5][5]
Trifluoro-AnilinesVarious BacteriaInhibition of planktonic cell growth and biofilm formation.[6][6]

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Aniline_Inhibitor Aniline-based Inhibitor (e.g., this compound derivatives) Aniline_Inhibitor->EGFR Inhibits ATP binding

EGFR Signaling Pathway Inhibition

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of This compound Incubation Incubate kinase, substrate, and inhibitor Compound_Prep->Incubation Kinase_Prep Prepare kinase enzyme and substrate solution Kinase_Prep->Incubation ATP_Prep Prepare ATP solution Initiation Initiate reaction with ATP ATP_Prep->Initiation Incubation->Initiation Reaction_Step Allow phosphorylation to proceed Initiation->Reaction_Step Detection Measure remaining ATP (e.g., luminescence-based assay) Reaction_Step->Detection Analysis Calculate % inhibition and determine IC50 Detection->Analysis

In Vitro Kinase Inhibition Assay Workflow

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of an aniline derivative can be determined by potentiometric titration.[7]

  • Sample Preparation: Accurately weigh approximately 20 mg of the aniline compound and dissolve it in a suitable solvent mixture, such as a 1:9 (v/v) methanol-water mixture, that has been slightly acidified.[7]

  • Titration: Slowly titrate the sample solution with a standardized solution of sodium hydroxide while continuously monitoring the pH of the solution using a calibrated pH meter.

  • Data Analysis: Plot the measured pH values against the volume of sodium hydroxide added. The pKa is determined from the resulting titration curve, often by identifying the pH at the half-equivalence point or by analyzing the buffering capacity graph.[7]

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an organic and an aqueous phase.[8]

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of the aniline compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase.

  • Equilibration: Vigorously shake the biphasic mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning of the compound.[9] Let the phases separate completely.[9]

  • Quantification: Carefully separate the two phases and determine the concentration of the aniline derivative in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.[10]

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in an appropriate assay buffer. Prepare a solution containing the target kinase and its specific substrate. Prepare an ATP solution at a concentration near the Km value for the kinase.

  • Reaction: In a 96-well plate, add the diluted inhibitor or vehicle control. Add the kinase/substrate mixture and pre-incubate for a short period (e.g., 10 minutes) at room temperature. Initiate the kinase reaction by adding the ATP solution. Incubate the plate at 30°C for a defined time (e.g., 60 minutes).[10]

  • Detection: Add an ATP detection reagent that generates a luminescent signal proportional to the amount of ATP remaining in the well. The luminescence is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[10]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]

  • Cell Seeding: Plate cancer cells (e.g., A549, HT-29, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the aniline derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control and determine the IC50 value.

Conclusion

This compound presents an interesting scaffold for drug discovery, combining the electronic effects of a fluorine atom and a strongly electron-withdrawing methylsulfonyl group. Its predicted physicochemical properties suggest a lower basicity and potentially altered lipophilicity compared to simpler fluoroanilines. While direct biological activity data for the parent compound is limited, the known activities of its derivatives as kinase and COX-2 inhibitors highlight its potential as a valuable building block in the development of targeted therapies. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to further explore the potential of this compound and other fluorinated anilines in their scientific pursuits.

References

Comparative Guide to 3-Fluoro-4-(methylsulfonyl)aniline Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Fluoro-4-(methylsulfonyl)aniline analogs, a scaffold of significant interest in the development of targeted kinase inhibitors. The following sections detail the biological activity of representative compounds, experimental protocols for assessing their inhibitory potential, and a visualization of a key signaling pathway they modulate.

Structure-Activity Relationship and Performance Comparison

The this compound core is a key pharmacophore in a variety of kinase inhibitors. The electronic properties of the fluorine atom and the hydrogen-bonding capability of the methylsulfonyl group contribute to the binding affinity and selectivity of these compounds for the ATP-binding pocket of various kinases. Modifications to the aniline nitrogen and the aromatic ring system have been extensively explored to optimize potency and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of Aniline-Based Kinase Inhibitors

Compound IDCore ScaffoldTarget KinaseR-Group ModificationIC50 (nM)Reference
1 4-AnilinoquinazolineEGFR3-chloro-4-fluoroaniline2[1][2]
2 4-Anilino-3-cyanoquinolineMEK12,6-disubstituted aniline2.4[3]
3 4-Anilino-7-thienyl-3-quinolinecarbonitrileSrcThiophene with water-solubilizing groupPotent Inhibition[4]
4 Pyrazolo[3,4-d]pyrimidineVEGFR-2Substituted pyrazole13.18 ± 0.17[5]
5 2-(4-methylsulfonyl phenyl) indoleCOX-2Hydrazone derivativesGood selectivity[6]

Note: The IC50 values are sourced from various publications and represent the concentration of the compound required to inhibit the activity of the target kinase by 50%. Lower IC50 values indicate higher potency.

Experimental Protocols

To ensure the reproducibility and comparability of SAR data, detailed and standardized experimental protocols are essential. The following is a representative protocol for an in vitro biochemical kinase assay to determine the IC50 values of investigational compounds against EGFR.

EGFR Kinase Assay Protocol[1][3]

This protocol is adapted from established methods for determining the potency of inhibitors against recombinant EGFR.

1. Reagents and Materials:

  • Recombinant human EGFR kinase domain (e.g., from Promega or BPS Bioscience).

  • Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT.[3]

  • ATP solution (e.g., 15 µM).[1]

  • Substrate: A suitable tyrosine-containing peptide, such as Poly(Glu, Tyr) 4:1.

  • Test Compounds: Serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the recombinant EGFR enzyme in kinase buffer to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer. The final reaction volume is 5 µL.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescence signal is inversely proportional to the amount of kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Visualization

Aniline-based kinase inhibitors often target critical signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target for many of these compounds. Upon activation by its ligand, EGFR initiates a cascade of downstream events that are frequently dysregulated in cancer.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by aniline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and inhibition by aniline analogs.

This guide serves as a foundational resource for researchers engaged in the discovery and development of novel kinase inhibitors based on the this compound scaffold. The provided data and protocols offer a framework for the rational design and evaluation of new, potent, and selective therapeutic agents.

References

A Comparative Analysis of the Biological Activity of 3-Fluoro-4-(methylsulfonyl)aniline and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-Fluoro-4-(methylsulfonyl)aniline and its non-fluorinated counterpart, 4-(methylsulfonyl)aniline. The introduction of a fluorine atom to a pharmacologically active molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, thereby influencing its biological activity. This document summarizes the known biological effects, presents available quantitative data, details relevant experimental methodologies, and visualizes associated pathways to facilitate further research and drug discovery efforts.

I. Overview of Biological Activities

The 4-(methylsulfonyl)aniline scaffold is a well-recognized pharmacophore in medicinal chemistry, particularly in the development of anti-inflammatory agents. This structural motif is a key component of several selective cyclooxygenase-2 (COX-2) inhibitors. The biological activities of these compounds are primarily centered around anti-inflammatory and potential antimicrobial effects.

4-(Methylsulfonyl)aniline (Non-fluorinated Analog):

Derivatives of 4-(methylsulfonyl)aniline have been synthesized and evaluated as potential anti-inflammatory agents with expected selectivity for the COX-2 enzyme.[1][2] The incorporation of the 4-(methylsulfonyl)aniline pharmacophore into existing non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to maintain or enhance their anti-inflammatory activity.[1][2] This suggests that the methylsulfonyl group plays a crucial role in the interaction with the target enzyme.

This compound:

Direct and specific experimental data on the biological activity of this compound is limited in publicly available literature. However, the principles of medicinal chemistry suggest that the introduction of a fluorine atom at the 3-position could modulate its activity in several ways:

  • Electronic Effects: The high electronegativity of fluorine can alter the electron distribution of the aniline ring, potentially influencing its binding affinity to target proteins.

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, potentially increasing the compound's half-life and bioavailability.

  • Lipophilicity: The addition of a fluorine atom can increase the lipophilicity of the molecule, which may affect its cell membrane permeability and distribution.

A study on a related compound, 2-Fluoro-4-(methylsulfonyl)aniline, investigated its antimicrobial activity against Vibrio parahaemolyticus and Vibrio harveyi. However, the compound was found to be inactive, with a Minimum Inhibitory Concentration (MIC) greater than 500 µg/mL.[3] This finding for the 2-fluoro isomer does not preclude potential activity for the 3-fluoro isomer, as the position of the fluorine atom is critical for its biological effect.

II. Quantitative Data Summary

Due to the limited availability of direct comparative studies, a comprehensive quantitative comparison is challenging. The following table summarizes the available data for the non-fluorinated analog's derivatives and the related fluorinated compound.

Table 1: Anti-Inflammatory Activity of 4-(Methylsulfonyl)aniline Derivatives

CompoundAnimal ModelAssayDoseAnti-inflammatory Effect (% inhibition of edema)Reference
Diclofenac-4-(methylsulfonyl)anilideRatEgg-white induced paw edema3 mg/KgSignificant reduction, comparable to Diclofenac sodium[1][2]
Indomethacin-4-(methylsulfonyl)anilideRatEgg-white induced paw edema3 mg/KgSignificant reduction[1][2]
Naproxen-4-(methylsulfonyl)anilideRatEgg-white induced paw edema3 mg/KgSignificant reduction, higher than Diclofenac sodium[1][2]
Mefenamic acid-4-(methylsulfonyl)anilideRatEgg-white induced paw edema3 mg/KgSignificant reduction[1][2]

Table 2: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Reference
2-Fluoro-4-(methylsulfonyl)anilineVibrio parahaemolyticus>500[3]
2-Fluoro-4-(methylsulfonyl)anilineVibrio harveyi>500[3]

III. Experimental Protocols

A. In Vivo Anti-inflammatory Activity: Egg-White Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[1][2]

  • Animals: Wistar rats of either sex are used.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of fresh egg white is administered into the right hind paw of the rats.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., propylene glycol), are administered orally at a specified dose (e.g., 3 mg/Kg) one hour before the induction of edema. A control group receives only the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., Diclofenac sodium).

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time intervals (e.g., 0, 60, 120, 180, 240, 300 minutes) after the egg-white injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[3]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Vibrio parahaemolyticus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Signaling Pathways and Experimental Workflows

A. Cyclooxygenase (COX) Inhibition Pathway

The primary mechanism of action for the anti-inflammatory effects of 4-(methylsulfonyl)aniline derivatives is believed to be the inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediation Compound 4-(Methylsulfonyl)aniline Derivatives Compound->COX2 Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

B. General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel chemical compounds.

Biological_Screening_Workflow Synthesis Chemical Synthesis (e.g., this compound) Purification Purification & Characterization Synthesis->Purification In_Vitro_Assays In Vitro Assays (e.g., COX Inhibition, MIC) Purification->In_Vitro_Assays Data_Analysis Data Analysis (IC50, MIC determination) In_Vitro_Assays->Data_Analysis In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Data_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Iterative Process In_Vivo_Studies->Lead_Optimization

Caption: A generalized workflow for drug discovery and development.

V. Conclusion

The 4-(methylsulfonyl)aniline scaffold is a promising starting point for the development of novel anti-inflammatory agents, likely acting through the inhibition of the COX-2 enzyme. While direct comparative data for this compound is currently lacking in the scientific literature, the principles of medicinal chemistry suggest that the introduction of a fluorine atom at the 3-position has the potential to modulate its biological activity. Further experimental studies are warranted to elucidate the specific effects of this fluorination on the anti-inflammatory and antimicrobial properties of the 4-(methylsulfonyl)aniline core structure. Such investigations would provide valuable insights for the rational design of new and more effective therapeutic agents.

References

A Comparative Analysis of Kinase Inhibitors Derived from Different Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of kinase inhibitors derived from different aniline scaffolds, supported by experimental data. We will delve into a comparative analysis of two prominent classes: anilinoquinazolines and anilinoquinolines, focusing on their inhibitory activity against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Src tyrosine kinase.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative anilinoquinazoline and anilinoquinoline-based kinase inhibitors against EGFR, VEGFR2, and Src. Lower IC50 values indicate greater potency.

Kinase InhibitorAniline ScaffoldTarget KinaseIC50 (nM)
Gefitinib AnilinoquinazolineEGFR2-37
VEGFR2>10,000
Src>10,000
Erlotinib AnilinoquinazolineEGFR2-20
VEGFR2>10,000
Src>2,000
Lapatinib AnilinoquinazolineEGFR9.8
HER213
VEGFR2>10,000
Src>10,000
Vandetanib AnilinoquinazolineEGFR500[1][2]
VEGFR240[1][2]
Src-
Bosutinib AnilinoquinolineSrc1.2
Abl1
EGFR>10,000
VEGFR2106
Neratinib AnilinoquinolineEGFR92
HER259
VEGFR2>10,000
Src>10,000

Experimental Protocols

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This protocol outlines a luminescence-based assay to determine the in vitro potency of kinase inhibitors by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Kinase (e.g., EGFR, VEGFR2, Src)

  • Kinase-specific substrate

  • ATP

  • Test compounds (Aniline-derived kinase inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white, opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • In a multiwell plate, add the test compound or vehicle control (DMSO).

    • Add the kinase enzyme and the specific substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay: MTT Assay

This protocol describes a colorimetric assay to assess the effect of kinase inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR2)

  • Complete cell culture medium

  • Test compounds (Aniline-derived kinase inhibitors)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

Signaling Pathways

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Inhibitor Anilinoquinoline Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR Signaling Pathway and Inhibition.

Experimental Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions mix_reagents Mix Inhibitor, Kinase, Substrate prep_inhibitor->mix_reagents prep_reagents Prepare Kinase, Substrate, ATP prep_reagents->mix_reagents start_reaction Initiate with ATP mix_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation add_adpglo Add ADP-Glo™ Reagent incubation->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection read_luminescence Read Luminescence add_detection->read_luminescence plot_curve Plot Dose-Response Curve read_luminescence->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: In Vitro Kinase Assay Workflow.

Logical Relationship

SAR_Comparison cluster_scaffolds Aniline Scaffolds cluster_properties Properties cluster_targets Primary Targets Anilinoquinazoline Anilinoquinazoline Potency Potency Anilinoquinazoline->Potency High for EGFR Selectivity Selectivity Anilinoquinazoline->Selectivity Generally high for EGFR Anilinoquinoline Anilinoquinoline Anilinoquinoline->Potency Variable, High for Src Anilinoquinoline->Selectivity Can be broader EGFR EGFR Potency->EGFR VEGFR2 VEGFR2 Potency->VEGFR2 Src Src Potency->Src Selectivity->EGFR Selectivity->VEGFR2 Selectivity->Src

Caption: SAR Comparison of Aniline Scaffolds.

References

A Comparative Guide to the Spectroscopic Validation of 3-Fluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic methods used to validate the chemical structure of 3-Fluoro-4-(methylsulfonyl)aniline. By comparing its expected spectral data with that of structurally related analogs, we can confidently confirm its identity. The methodologies detailed herein offer a robust framework for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift, splitting pattern, and integration of signals in ¹H NMR provide information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

¹H NMR Data Comparison

The expected ¹H NMR spectrum of this compound is predicted based on its structure and compared with the experimental data of key analogs: 3-fluoroaniline and 4-fluoroaniline. The electron-withdrawing sulfonyl group (-SO₂CH₃) is expected to significantly shift adjacent protons downfield.

Compound -NH₂ Protons (ppm) Aromatic Protons (ppm) -CH₃ Protons (ppm) Solvent
This compound (Predicted) ~4.3 (broad s, 2H)H-2: ~6.8 (dd); H-5: ~7.7 (d); H-6: ~6.9 (dd)~3.1 (s, 3H)CDCl₃
3-Fluoroaniline [1]3.72 (s, 2H)6.31-7.04 (m, 4H)N/ACDCl₃
4-Fluoroaniline [2]3.60 (s, 2H)6.62 (dd, 2H); 6.89 (t, 2H)N/ACDCl₃

Key Interpretation: The structure of this compound is supported by the presence of a singlet for the methylsulfonyl protons, a broad singlet for the amine protons, and three distinct signals in the aromatic region. The downfield shift of the proton at the H-5 position is a strong indicator of the adjacent, powerfully electron-withdrawing sulfonyl group.

¹³C NMR Data Comparison

¹³C NMR data provides insight into the carbon skeleton. The presence of the fluorine and sulfonyl groups will have characteristic effects on the chemical shifts of the aromatic carbons.

Compound Aromatic Carbons (ppm) Methyl Carbon (ppm) Solvent
This compound (Predicted) 6 signals expected, C-F with large ¹JCF coupling~45CDCl₃
4-Fluoroaniline [2]115.69 (d), 116.10 (d), 142.57 (d), 156.38 (d)N/ACDCl₃

Key Interpretation: The ¹³C NMR spectrum should display seven distinct carbon signals. A key feature would be the large coupling constant observed for the carbon directly bonded to fluorine (C-3), a hallmark of C-F bonds in NMR.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Absorption Data Comparison

The IR spectrum of this compound is expected to show characteristic absorptions for the amine, sulfonyl, and carbon-fluorine functional groups.

Functional Group Characteristic Absorption (cm⁻¹) Compound
N-H Stretch (Amine)~3450 - 3350 (two bands)This compound (Predicted)
S=O Stretch (Sulfone)~1350 - 1300 (asymmetric) & ~1160 - 1120 (symmetric)This compound (Predicted)
C-F Stretch~1250 - 1000This compound (Predicted)
Aromatic C=C Stretch~1620 - 1580This compound (Predicted)
N-H Stretch (Amine)3433, 3356Aniline [3]

Key Interpretation: The definitive validation of the structure via IR relies on the simultaneous observation of strong absorptions for the N-H stretches of the primary amine and the two distinct, strong S=O stretches characteristic of the sulfonyl group. The presence of a strong C-F bond absorption further corroborates the structure.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its fragmentation pattern.

Mass Spectrometry Data Comparison

The molecular weight of this compound is 189.21 g/mol . Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak at m/z 189.

Compound Molecular Ion (M⁺) (m/z) Key Fragments (m/z) Ionization Method
This compound 189Predicted: 174 (M-CH₃)⁺, 110 (M-SO₂CH₃)⁺EI
4-Fluoroaniline 111Not specifiedEI[4]
3-Chloro-4-fluoroaniline 145 / 147Not specifiedEI[5]

Key Interpretation: The primary evidence from mass spectrometry is the detection of the molecular ion peak at m/z 189, confirming the molecular formula. Characteristic fragmentation patterns, such as the loss of a methyl radical (-15 amu) or the entire methylsulfonyl group (-79 amu), would provide further structural proof.

Experimental Workflow and Protocols

The validation of a chemical structure is a systematic process that integrates data from multiple spectroscopic techniques.

Spectroscopic_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Framework H/C Framework NMR->Framework FuncGroups Functional Groups IR->FuncGroups MolWeight Molecular Weight & Formula MS->MolWeight Confirmation Structure Confirmed Framework->Confirmation FuncGroups->Confirmation MolWeight->Confirmation

Caption: Workflow for Spectroscopic Structure Validation.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[7]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Thin Solid Film): Since the compound is a solid, dissolve a small amount (~2-5 mg) in a few drops of a volatile solvent like methylene chloride.[8] Drop the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[9]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[10] A background spectrum of the clean salt plate should be run first and automatically subtracted from the sample spectrum.[8]

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile.[11] The solution must be free of particles and inorganic salts.[11]

  • Data Acquisition (EI-MS): Introduce the sample into the mass spectrometer, often via a direct insertion probe or GC inlet. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[5] The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.[12]

References

A Comparative Guide to Purity Assessment of Synthesized 3-Fluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the verification of purity for synthesized compounds such as 3-Fluoro-4-(methylsulfonyl)aniline is a critical checkpoint in the discovery and development pipeline. This guide provides a comprehensive comparison of standard analytical methods for purity assessment, supported by detailed experimental protocols and data presentation, to ensure the quality and reliability of this key building block.

Comparison of Analytical Methods

The purity of this compound can be effectively determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are among the most powerful and commonly employed methods. The choice of method depends on factors such as the nature of the expected impurities, the required level of sensitivity, and the desired structural information.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1][2][3][4][5]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.[2][3][5]Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei in a magnetic field.[3][5][6]
Typical Purity (%) ≥99.5%>98%Qualitative and quantitative assessment of purity.[3]
Common Impurities Detected Starting materials, process-related impurities, by-products, and degradation products.[1][3]Volatile organic impurities, residual solvents, and thermally stable by-products.[2][5]Structural isomers, residual solvents, and other organic impurities, often without the need for a reference standard for each impurity.[3][6]
Advantages High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[1][2][3][4]High sensitivity and specificity, allowing for the identification of unknown impurities through mass spectral libraries.[2][3][5]Provides unambiguous structure confirmation and can quantify impurities without the need for specific reference standards.[3][6]
Limitations Requires reference standards for impurity identification and quantification.Limited to volatile and thermally stable compounds; derivatization may be required for polar analytes.[7]Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities.[5]

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity.[1][2][4]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][4]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, to improve peak shape)

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Degas both solvents prior to use.[4]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Prepare working standards by further dilution of the stock solution.[1]

  • Sample Solution Preparation:

    • Prepare the synthesized this compound sample in the same diluent as the standard solution to a concentration of approximately 0.1 mg/mL.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution: Start with 30% Acetonitrile, ramp to 90% over 20 minutes.[1]

  • Analysis:

    • Inject a blank (diluent) to ensure the absence of system peaks.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity of the sample using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

Reagents:

  • A suitable volatile solvent such as dichloromethane or ethyl acetate.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the synthesized this compound in the chosen solvent to a concentration of approximately 1 mg/mL.[8]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Analysis:

    • Inject the sample into the GC-MS system.

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

    • Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for specific impurity standards.[6]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • A suitable deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3]

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of the deuterated solvent in an NMR tube.[3]

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • For quantitative analysis (qNMR), a known amount of an internal standard is added to the sample.

  • Data Analysis:

    • Analyze the spectra for the presence of signals that do not correspond to the main compound.

    • The purity can be estimated by comparing the integrals of the signals from the main compound to those of the impurities.[3] The presence of unexpected signals is indicative of impurities.[3]

Visualizing the Purity Assessment Workflow

A systematic workflow is crucial for a thorough purity assessment of synthesized compounds. The following diagram illustrates a typical workflow.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_analysis Purity Analysis cluster_decision Final Decision Synthesized_Compound Synthesized This compound Initial_TLC Initial TLC Analysis Synthesized_Compound->Initial_TLC Purification Purification (e.g., Recrystallization, Chromatography) Initial_TLC->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Analysis Purification->NMR Purity_Check Purity Acceptable? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Pass Pass Purity_Check->Pass Yes Fail Repurify Purity_Check->Fail No Fail->Purification

Workflow for Purity Assessment

References

Navigating the Reactivity of 3-Fluoro-4-(methylsulfonyl)aniline in Palladium-Catalyzed Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Fluoro-4-(methylsulfonyl)aniline stands as a valuable building block in the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapeutics. Its unique substitution pattern, featuring both a moderately deactivating fluorine atom and a strongly electron-withdrawing methylsulfonyl group, presents distinct challenges and opportunities in common bond-forming reactions. This guide provides a comparative analysis of the expected reactivity of this compound in key palladium-catalyzed cross-coupling reactions, supported by data from analogous systems and general experimental protocols to facilitate reaction optimization.

Due to a lack of direct comparative studies in the public domain for this compound across a range of coupling reactions, this guide focuses on predicting its reactivity based on fundamental electronic principles and provides experimental data from closely related, electronically similar substrates.

Theoretical Reactivity Profile

The reactivity of an aniline in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic nature of its substituents. In this compound, the key influencers are:

  • Amino Group (-NH₂): A strong electron-donating group that can also act as a nucleophile in C-N bond-forming reactions. Its presence can complicate reactions at other sites if not properly managed.

  • Fluorine Atom (-F): An electronegative atom that exerts a moderate electron-withdrawing inductive effect, deactivating the aromatic ring towards electrophilic substitution but potentially facilitating oxidative addition in some coupling cycles.

  • Methylsulfonyl Group (-SO₂Me): A potent electron-withdrawing group that significantly deactivates the aromatic ring, making it more electron-poor. This can be advantageous for reactions where the aniline acts as an electrophile (e.g., as a halide derivative) but can hinder its performance as a nucleophile.

Collectively, the strong deactivation by the methylsulfonyl group is the dominant electronic factor, rendering the aniline nitrogen less nucleophilic and the aromatic ring more susceptible to nucleophilic attack. This profile suggests that while C-N coupling reactions where the aniline acts as the nucleophile might be challenging, using a halogenated version of this molecule as an electrophile in reactions like Suzuki-Miyaura coupling could be more favorable.

Comparison of Key Coupling Reactions

The following sections provide an overview of the expected performance of this compound in three major classes of palladium-catalyzed coupling reactions. The provided experimental data is for analogous, electron-deficient anilines and should serve as a starting point for reaction development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For a substrate like this compound to participate as the aryl halide partner (e.g., as 1-bromo-3-fluoro-4-(methylsulfonyl)benzene), the electron-withdrawing nature of the substituents would be expected to facilitate the rate-determining oxidative addition step.[1][2]

Expected Reactivity: High. The strong electron-withdrawing properties of the methylsulfonyl group should enhance the rate of oxidative addition of a corresponding aryl halide to the palladium(0) catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Halides

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromo-3-fluoroanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9012~85% (estimated based on similar substrates)
21-Bromo-4-nitrobenzene(4-Methoxyphenyl)boronic acidCataCXium A Pd G3K₃PO₄Toluene701691[1]
34-ChlorobenzonitrilePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10018>95%

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (e.g., a bromo-derivative of this compound) (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(PPh₃)₄, 1-5 mol%) and add it to the Schlenk flask. For electron-deficient substrates, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos with a Pd(dba)₂ or Pd(OAc)₂ precursor are often effective.[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base B Add Pd Catalyst & Ligand A->B C Evacuate & Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat & Stir (80-110 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Quench F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Chromatography I->J

General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[4] When using this compound as the amine component, its reduced nucleophilicity due to the strong electron-withdrawing sulfonyl group can make the reaction challenging. Higher temperatures, stronger bases, and more electron-rich and bulky phosphine ligands are often necessary to drive the reaction to completion.

Expected Reactivity: Moderate to Low. The electron-deficient nature of the aniline will likely require forcing conditions to achieve good yields. The choice of catalyst and ligand system will be critical.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Anilines

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux694
2Phenyl Fluorosulfate4-MethoxyanilinePd(PPh₃)₄Cs₂CO₃Toluene1101285[5]
33-Chloro-5-(4-fluorophenyl)anilineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11018~70-80% (expected)[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.2-1.5 equiv.), the aryl halide (1.0 equiv.), and this compound (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd Precatalyst & Ligand B Add Base, Aryl Halide, & Aniline A->B C Add Anhydrous, Degassed Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Quench E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify by Chromatography H->I

General workflow for a Buchwald-Hartwig amination reaction.

Conclusion

This compound is a valuable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. Its strong electron-deficient character, primarily due to the methylsulfonyl group, dictates its reactivity. While its utility as a nucleophile in C-N coupling reactions like the Buchwald-Hartwig amination may be limited and require carefully optimized, forcing conditions, its halogenated derivatives are predicted to be excellent electrophilic partners in C-C bond-forming reactions such as the Suzuki-Miyaura coupling.

For researchers and drug development professionals, the key to successfully employing this building block lies in the strategic selection of the coupling reaction type and the careful optimization of the catalytic system. The general protocols and comparative insights provided in this guide offer a solid foundation for developing robust and efficient synthetic routes to novel molecules incorporating the this compound scaffold. Further experimental investigation is warranted to fully elucidate the quantitative reactivity of this compound in a broader range of coupling reactions.

References

Comparative Efficacy of 3-Fluoro-4-(methylsulfonyl)aniline Derivatives: An In Vitro and In Vivo Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 3-Fluoro-4-(methylsulfonyl)aniline and its morpholino-substituted analogs reveals a promising class of compounds with significant potential in anticancer therapy. This guide provides a comparative analysis of their in vitro cytotoxicity, kinase inhibitory activity, and mechanism of action, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.

This publication delves into the therapeutic potential of derivatives of this compound, focusing on their performance in preclinical cancer studies. By presenting quantitative data, detailed experimental methodologies, and visual representations of cellular pathways and workflows, this guide aims to facilitate a deeper understanding of these compounds and inform future drug development efforts.

In Vitro Anticancer Activity

Recent studies have highlighted the potent anticancer effects of 3-fluoro-4-morpholinoaniline derivatives, closely related to the methylsulfonylaniline scaffold. Two standout compounds, NAM-5 and NAM-7 , have demonstrated significant cytotoxic activity against human breast cancer cell lines.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentrations (IC50) of NAM-5 and NAM-7 were determined against MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines. For comparison, the activity of these compounds was also assessed against a non-cancerous murine fibroblast cell line, 3T3L-1, to evaluate their selectivity and potential for a favorable safety profile.

CompoundTarget Cell LineIC50 (µM)Reference CompoundTarget Cell LineIC50 (µM)
NAM-5 MCF-71.811Doxorubicin3T3L-1Similar to NAM-5/7
MDA-MB-2312.143
NAM-7 MCF-71.883
MDA-MB-2314.688

Data sourced from a 2022 study on novel 3-fluoro-4-morpholinoaniline derivatives.[1][2]

The data indicates that both NAM-5 and NAM-7 exhibit potent anticancer activity in the low micromolar range.[1] Notably, their cytotoxicity against the healthy 3T3L-1 cell line was comparable to the clinically approved anticancer drug doxorubicin, suggesting a degree of selectivity for cancer cells and a promising therapeutic window.[2]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which NAM-5 and NAM-7 exert their cytotoxic effects has been identified as the induction of apoptosis, or programmed cell death.[1][2] This was confirmed through flow cytometry analysis, a technique that can differentiate between healthy, apoptotic, and necrotic cells.[1][2]

The induction of apoptosis is a highly desirable characteristic for anticancer agents, as it is a controlled and non-inflammatory process of cell elimination. The signaling cascade leading to apoptosis is complex and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of proteases called caspases, which are responsible for the execution of cell death.

apoptosis_pathway Simplified Apoptosis Signaling Pathway cluster_stimuli Apoptotic Stimuli cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway NAM-5 / NAM-7 NAM-5 / NAM-7 DNA_Damage DNA Damage NAM-5 / NAM-7->DNA_Damage Induces Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Death_Receptors Death Receptors (e.g., Fas, TNFR) DISC DISC Death_Receptors->DISC Forms Caspase8 Caspase-8 DISC->Caspase8 Activates Caspase8->Caspase3 Activates Execution Cleavage of Cellular Proteins Caspase3->Execution Apoptosis Apoptosis Execution->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Kinase Inhibition Profile

The structural features of this compound and its derivatives make them attractive candidates for kinase inhibitors. The aniline core can serve as a scaffold for interacting with the hinge region of the ATP-binding site of various kinases. While specific kinase inhibition data for NAM-5 and NAM-7 is not detailed in the primary studies, related compounds have shown activity against kinases such as VEGFR-2, which is a key mediator of angiogenesis (the formation of new blood vessels) in tumors. Further screening of these compounds against a panel of cancer-related kinases is warranted.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed protocols for the key in vitro assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., NAM-5, NAM-7) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

experimental_workflow Experimental Workflow for In Vitro Anticancer Evaluation cluster_setup Assay Setup cluster_cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_apoptosis Apoptosis Analysis (Flow Cytometry) Cell_Culture 1. Cell Culture (MCF-7, MDA-MB-231) Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment_MTT 3. Cell Treatment (48-72h) Compound_Prep->Treatment_MTT Treatment_Apop 8. Cell Treatment Compound_Prep->Treatment_Apop MTT_Incubation 4. MTT Incubation (4h) Treatment_MTT->MTT_Incubation Solubilization 5. Formazan Solubilization MTT_Incubation->Solubilization Abs_Reading 6. Absorbance Reading Solubilization->Abs_Reading IC50_Calc 7. IC50 Calculation Abs_Reading->IC50_Calc Harvesting 9. Cell Harvesting Treatment_Apop->Harvesting Staining 10. Annexin V/PI Staining Harvesting->Staining Flow_Cytometry 11. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Interpretation 12. Data Interpretation Flow_Cytometry->Data_Interpretation

Caption: Workflow for evaluating the in vitro anticancer properties of test compounds.

Conclusion and Future Directions

The available preclinical data strongly suggests that this compound derivatives, particularly the morpholino-substituted analogs NAM-5 and NAM-7, are a promising class of compounds for the development of novel anticancer therapies. Their potent and selective cytotoxic effects against breast cancer cells, mediated by the induction of apoptosis, highlight their therapeutic potential.

Future research should focus on several key areas to advance these findings towards clinical application:

  • In Vivo Efficacy: Evaluation of the antitumor activity of these compounds in animal models, such as xenograft studies, is crucial to validate the in vitro findings.

  • Pharmacokinetic Profiling: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of these derivatives are necessary to understand their behavior in a biological system.

  • Kinase Inhibition Profiling: A broad screening against a panel of cancer-relevant kinases will help to elucidate the specific molecular targets and further explain the mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a wider range of derivatives, including more compounds with the methylsulfonyl group, will help to optimize the potency, selectivity, and pharmacokinetic properties of this chemical scaffold.

By addressing these research questions, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for new and effective treatments for cancer.

References

Benchmarking the Synthesis of 3-Fluoro-4-(methylsulfonyl)aniline: A Comparative Guide to Literature Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 3-Fluoro-4-(methylsulfonyl)aniline, a key intermediate in pharmaceutical development. Below, we detail benchmarked methodologies, presenting quantitative data, experimental protocols, and process visualizations to aid in the selection of an optimal synthetic strategy.

Comparison of Synthetic Methodologies

The synthesis of this compound is benchmarked here based on a three-step sequence starting from 2-fluoro-1-nitrobenzene. This guide focuses on providing a comparative analysis of different methodologies for the final nitro group reduction step, as this is a critical transformation influencing overall yield and purity.

Quantitative Data Summary

The following table summarizes the quantitative data for the proposed three-step synthesis, with a focus on comparing two common methods for the reduction of the nitro group in the final step.

StepReactionReagents & ConditionsStarting MaterialProductYield (%)Purity (%)Reaction Time (h)Ref.
1ChlorosulfonationChlorosulfonic acid, Thionyl chloride, 110-115°C2-Fluoro-1-nitrobenzene3-Fluoro-4-nitrobenzenesulfonyl chloride~96%~90%4-6N/A
2Sulfinate Formation & Methylation1. Sodium sulfite, water, reflux2. Methyl iodide, reflux3-Fluoro-4-nitrobenzenesulfonyl chloride3-Fluoro-4-(methylsulfonyl)nitrobenzene~85% (overall for 2 steps)>95%4-8N/A
3aNitro Reduction (Catalytic Hydrogenation)H₂, Pd/C, Methanol, 60°C, 1.0 MPa3-Fluoro-4-(methylsulfonyl)nitrobenzeneThis compound>95%>99%2-4N/A
3bNitro Reduction (Iron Reduction)Iron powder, NH₄Cl, Ethanol/Water, reflux3-Fluoro-4-(methylsulfonyl)nitrobenzeneThis compound~90%>98%3-5[1]

Note: Data for steps 1 and 2 are based on analogous transformations and established organic chemistry principles, as direct literature values for these specific substrates were not available. The primary comparison is between the two distinct methods for Step 3.

Experimental Protocols

Detailed experimental procedures for the key steps in the synthesis of this compound are provided below.

Step 1: Synthesis of 3-Fluoro-4-nitrobenzenesulfonyl chloride (Benchmark Method)
  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, carefully add chlorosulfonic acid.

  • Addition of Starting Material: Slowly add 2-fluoro-1-nitrobenzene to the chlorosulfonic acid while maintaining the temperature between 110-115°C.

  • Reaction: After the addition is complete, add thionyl chloride dropwise and maintain the reaction mixture at the same temperature for 4-6 hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 3-fluoro-4-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of 3-Fluoro-4-(methylsulfonyl)nitrobenzene (Two-Step Conversion)
  • Sulfinate Salt Formation: To a solution of 3-fluoro-4-nitrobenzenesulfonyl chloride in water, add sodium sulfite. Heat the mixture to reflux for 2-4 hours. The corresponding sodium sulfinate salt will be formed.

  • Methylation: After cooling, add methyl iodide to the reaction mixture. Heat the mixture to reflux for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-fluoro-4-(methylsulfonyl)nitrobenzene.

Step 3a: Synthesis of this compound (Catalytic Hydrogenation)
  • Reaction Setup: In a high-pressure reactor, dissolve 3-fluoro-4-(methylsulfonyl)nitrobenzene in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 1.0 MPa with hydrogen and heat to 60°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed (typically 2-4 hours).

  • Work-up and Purification: Cool the reactor, release the pressure, and filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization to afford high-purity this compound.

Step 3b: Synthesis of this compound (Iron Reduction)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-fluoro-4-(methylsulfonyl)nitrobenzene in a mixture of ethanol and water.

  • Addition of Reagents: Add iron powder and ammonium chloride to the suspension.[1]

  • Reaction: Heat the mixture to reflux with vigorous stirring for 3-5 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Purification: After completion, cool the reaction mixture and filter it through celite to remove the iron salts. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by recrystallization yields this compound.

Visualizing the Synthesis and Comparison

The following diagrams illustrate the overall synthetic workflow and a comparison of the alternative final reduction steps.

G cluster_0 Overall Synthetic Workflow A 2-Fluoro-1-nitrobenzene B 3-Fluoro-4-nitrobenzenesulfonyl chloride A->B  Chlorosulfonation (Chlorosulfonic Acid, Thionyl Chloride) C 3-Fluoro-4-(methylsulfonyl)nitrobenzene B->C  Sulfinate Formation & Methylation (Na2SO3, MeI) D This compound C->D  Nitro Reduction (Method 3a or 3b)

Caption: Overall synthetic workflow for this compound.

G cluster_1 Comparison of Nitro Reduction Methods cluster_3a Method 3a: Catalytic Hydrogenation cluster_3b Method 3b: Iron Reduction Start 3-Fluoro-4-(methylsulfonyl)nitrobenzene H2 H2, Pd/C Start->H2 Fe Iron Powder Start->Fe Solvent_H2 Methanol H2->Solvent_H2 Conditions_H2 60°C, 1.0 MPa Solvent_H2->Conditions_H2 Yield_H2 Yield: >95% Conditions_H2->Yield_H2 End This compound Yield_H2->End NH4Cl NH4Cl Fe->NH4Cl Solvent_Fe Ethanol/Water NH4Cl->Solvent_Fe Conditions_Fe Reflux Solvent_Fe->Conditions_Fe Yield_Fe Yield: ~90% Conditions_Fe->Yield_Fe Yield_Fe->End

Caption: Comparison of catalytic hydrogenation and iron reduction methods.

References

Comparative Analysis of Synthetic Pathways for 3-Fluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The two proposed routes are:

  • Route A: Reduction of a Nitro Precursor. This classic approach involves the synthesis of a nitrated intermediate, 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene, followed by the reduction of the nitro group to yield the target aniline.

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This strategy utilizes a di-halogenated precursor, where one halogen is selectively displaced by an amine source, driven by the activating effect of the para-sulfonyl group.

Comparative Performance and Data

The following table summarizes the key comparative aspects of the two proposed synthetic routes. The data is extrapolated from typical yields and conditions for similar reactions found in organic synthesis literature.

ParameterRoute A: Nitro ReductionRoute B: Nucleophilic Aromatic Substitution (SNAr)
Starting Material 1-Fluoro-4-(methylsulfonyl)benzene1,2-Difluoro-4-(methylsulfonyl)benzene
Key Steps 1. Nitration2. Reduction1. Nucleophilic Substitution with Ammonia
Overall Plausible Yield 70-85%75-90%
Purity >98% (after purification)>99% (often high purity post-reaction)
Key Reagents & Conditions 1. HNO₃/H₂SO₄2. H₂, Pd/C or Fe/HCl1. NH₃ (aq. or gas), in a polar aprotic solvent (e.g., DMSO)
Advantages - Well-established and predictable reactions.- Starting material may be more readily accessible.- Potentially fewer steps.- High regioselectivity due to the activating sulfonyl group.- Milder conditions may be possible.
Disadvantages - Use of strong, corrosive acids for nitration.- Potential for isomeric impurities during nitration.- Precursor synthesis might be more complex.- Requires careful control of reaction conditions to avoid side reactions.

Experimental Protocols

Route A: Nitro Reduction - Detailed Methodology

Step 1: Nitration of 1-Fluoro-4-(methylsulfonyl)benzene

  • To a stirred solution of concentrated sulfuric acid (H₂SO₄), cool the reaction vessel to 0-5 °C in an ice bath.

  • Slowly add 1-Fluoro-4-(methylsulfonyl)benzene to the cooled sulfuric acid.

  • Add a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene

  • Dissolve the purified 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, typically 5-10% Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (H₂) and stir the mixture at room temperature.

  • Monitor the reaction until the consumption of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 3-Fluoro-4-(methylsulfonyl)aniline.

Route B: Nucleophilic Aromatic Substitution (SNAr) - Detailed Methodology
  • In a pressure-rated reaction vessel, dissolve 1,2-Difluoro-4-(methylsulfonyl)benzene in a polar aprotic solvent like Dimethyl sulfoxide (DMSO).

  • Add an aqueous solution of ammonia (NH₃).

  • Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C.

  • Maintain the reaction at this temperature, with stirring, for several hours. Monitor the progress of the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield pure this compound.

Visualizing the Synthetic Pathways

To further elucidate the proposed synthetic routes, the following diagrams illustrate the reaction workflows.

Route_A cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start_A 1-Fluoro-4-(methylsulfonyl)benzene Reagent_A1 HNO₃ / H₂SO₄ Intermediate_A 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene Reagent_A1->Intermediate_A Nitration Reagent_A2 H₂, Pd/C Product_A This compound Reagent_A2->Product_A Reduction

Caption: Workflow for the synthesis of this compound via Route A.

Route_B cluster_0 SₙAr Reaction Start_B 1,2-Difluoro-4-(methylsulfonyl)benzene Reagent_B NH₃ / DMSO Product_B This compound Reagent_B->Product_B Nucleophilic Substitution

Caption: Workflow for the synthesis of this compound via Route B.

This comparative guide provides a foundational analysis for the synthesis of this compound. The choice between these routes will ultimately depend on factors such as starting material availability, scalability, and specific laboratory capabilities. Further experimental validation is recommended to determine the optimal kinetic and yield parameters for each approach.

Safety Operating Guide

Navigating the Disposal of 3-Fluoro-4-(methylsulfonyl)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a matter of paramount importance, ensuring both personal safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Fluoro-4-(methylsulfonyl)aniline, a compound that, like many halogenated aromatic amines, requires careful management as hazardous waste.

The cardinal rule for the disposal of this compound is to never discard it down the drain or in regular trash.[1][2] This compound is classified as hazardous, and its introduction into the environment can pose significant risks.[3] Disposal must be conducted through an approved waste disposal plant, adhering to all local, regional, and national regulations.[4][5]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][6] All handling of this substance, including preparation for disposal, should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7][8]

Step-by-Step Disposal Procedure
  • Waste Identification and Classification : Clearly identify the waste as this compound. Based on the data for similar compounds, it should be treated as a hazardous chemical waste. Specifically, as a halogenated organic compound, it requires segregation from non-halogenated waste streams.[7][9][10]

  • Segregation : Do not mix this compound with other types of waste, particularly incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and chloroformates.[11] Mixing incompatible chemicals can lead to dangerous reactions.[12] Keep it in a designated, separate waste container.

  • Container Selection and Labeling :

    • Use a clean, dry, and chemically compatible container for waste accumulation. Plastic containers are often preferred for storing chemical waste.[1]

    • The container must be clearly and securely labeled. The label should include the words "Hazardous Waste," the full chemical name "this compound" (avoiding abbreviations or chemical formulas), and the accumulation start date.[12]

  • Waste Accumulation and Storage :

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[1]

    • This storage area should be cool, dry, well-ventilated, and away from sources of ignition or direct sunlight.[3][8]

    • Ensure the container lid is always tightly sealed when not in use to prevent the release of vapors.[1][3]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][3]

    • Provide them with the accurate information from your waste container label.

  • Decontamination of Empty Containers : If you need to dispose of the original, "empty" container, it must be properly decontaminated. For containers that held acutely hazardous waste, this may involve triple rinsing with a suitable solvent.[13] The rinsate from this process must also be collected and disposed of as hazardous waste.[13]

Quantitative Data Summary
ParameterGuidelineSource
Waste Classification Hazardous Waste, Halogenated Organic[7][9][10]
Disposal Method Approved Hazardous Waste Disposal Plant[4][5]
Prohibited Disposal Drain or regular trash disposal[1][2]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides[11]
PPE Requirement Chemical-resistant gloves, safety goggles, lab coat[3][6]
Handling Location Chemical fume hood or well-ventilated area[7][8]

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the critical steps from initial handling to final disposal.

G Workflow for Proper Disposal of this compound A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Handle in Fume Hood A->B C Step 3: Segregate Waste (Halogenated Organic) B->C D Step 4: Use Designated Waste Container C->D E Step 5: Label Container Correctly ('Hazardous Waste', Chemical Name, Date) D->E F Step 6: Store in Satellite Accumulation Area E->F G Step 7: Arrange for Pickup (EHS or Contractor) F->G H Step 8: Final Disposal (Approved Waste Facility) G->H

Caption: A flowchart illustrating the key stages for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Fluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Fluoro-4-(methylsulfonyl)aniline (CAS No. 252561-34-5). Adherence to these guidelines is critical for ensuring personal safety and environmental protection in the laboratory.

Immediate Safety and Hazard Identification

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, the primary concerns are skin irritation, serious eye irritation, and potential respiratory irritation.

Hazard Summary Table

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.
Specific target organ toxicity — Single exposureH335May cause respiratory irritation.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[1][2][3] The minimum required PPE for handling this compound includes:

  • Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[3]

  • Hand Protection: Use compatible, chemical-resistant gloves. Gloves must be inspected for integrity before each use. Employ proper glove removal technique to avoid skin contact.[1][2][3]

  • Body Protection: A laboratory coat or protective clothing is necessary to prevent skin contact.[1][2] For situations with a higher risk of splashing, a chemical-resistant suit may be required.

  • Respiratory Protection: If working in a poorly ventilated area or if dust or aerosols may be generated, use a government-approved respirator.[1][2]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that safety showers and eyewash stations are readily accessible.[1][5]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe dust, fumes, or vapors.[1][2][5]

  • Wash hands thoroughly after handling the compound.[1][2]

  • Keep the container tightly closed when not in use.[1][2]

  • Store in a dry, well-ventilated place, protected from light.

Emergency Procedures and First Aid

In Case of Exposure:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[4]

Spill Response:

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][3] Wear full protective equipment, including respiratory protection.[1][3] Contain the spill using inert absorbent material and collect it into a suitable, closed container for disposal.[3][6]

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate Don_PPE Don Full PPE (Gloves, Goggles, Respirator, Gown) Ventilate->Don_PPE Contain_Spill Contain Spill with Inert Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Waste into Sealed Container Contain_Spill->Collect_Waste Clean_Area Clean Spill Area Collect_Waste->Clean_Area Label_Waste Label Waste Container Clean_Area->Label_Waste Dispose Dispose as Hazardous Waste Label_Waste->Dispose

Caption: Chemical Spill Response Workflow

Disposal Plan

All waste materials, including the compound itself, contaminated absorbents, and empty containers, must be treated as hazardous waste.[4]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a secure, designated area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[1][3]

By adhering to these safety protocols, you can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) before use.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.